Dnp-PLGLWAr-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H64N14O11 |
|---|---|
Molecular Weight |
977.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |
InChI Key |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the synthetic peptide Dnp-PLGLWAr-NH2. This molecule is a well-established fluorogenic substrate for various matrix metalloproteinases (MMPs), including collagenases and gelatinases, making it a valuable tool in drug discovery and cancer research. This document details its chemical composition, the principles of its fluorogenic activity, and provides a protocol for its use in MMP activity assays.
Chemical Structure and Properties
This compound is a heptapeptide with the full chemical sequence Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 . The key structural features are:
-
Peptide Backbone: A linear chain of seven amino acids: Proline (P), Leucine (L), Glycine (G), Leucine (L), Tryptophan (W), Alanine (A), and D-Arginine (Ar). The use of D-Arginine at the C-terminus enhances stability against degradation by some proteases.
-
N-terminal Modification: The N-terminus is capped with a 2,4-dinitrophenyl (Dnp) group. This moiety functions as a quencher for the intrinsic fluorescence of the tryptophan residue.
-
C-terminal Modification: The C-terminus is amidated (-NH2), which neutralizes the negative charge of the carboxyl group and can increase the peptide's stability and cell permeability.
-
Fluorogenic Core: The tryptophan (Trp) residue serves as the fluorophore.
The quenching of tryptophan's fluorescence by the proximal Dnp group occurs through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the Dnp group is spatially separated from the tryptophan residue, leading to a measurable increase in fluorescence.
Molecular Data
| Property | Value |
| Full Peptide Sequence | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 |
| Molecular Formula | C49H68N14O11 |
| Average Molecular Weight | 1045.16 g/mol |
| Excitation Wavelength | ~280 nm |
| Emission Wavelength | ~360 nm |
Mechanism of Action as a Fluorogenic Substrate
This compound is designed as a specific substrate for matrix metalloproteinases. The peptide sequence PLGL is a known recognition and cleavage site for several MMPs, including MMP-1, MMP-2, and MMP-9.
The workflow for using this compound as a fluorogenic substrate is as follows:
Experimental Protocol: MMP Activity Assay
This protocol provides a general guideline for quantifying MMP activity using this compound. Optimization may be required for specific experimental conditions.
3.1. Materials
-
This compound substrate
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)
-
Active MMP enzyme (e.g., recombinant human MMP-2 or MMP-9) or sample containing MMPs
-
MMP inhibitor (for control experiments, e.g., EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
3.2. Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in MMP assay buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme/Sample Preparation: Prepare serial dilutions of the active MMP enzyme or the experimental sample in cold MMP assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the following:
-
50 µL of MMP assay buffer
-
20 µL of the diluted enzyme or sample
-
For control wells, pre-incubate the enzyme/sample with an MMP inhibitor for 10-15 minutes before adding the substrate.
-
-
Initiation of Reaction: Add 30 µL of the diluted this compound substrate to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.
-
Data Analysis: Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time. This rate is proportional to the MMP activity in the sample.
Signaling Pathway Context: The Role of MMPs in Cancer
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. In cancer, the overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor growth, invasion, metastasis, and angiogenesis. This compound is a valuable tool for studying these processes by allowing for the quantification of MMP activity in various biological samples.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the detection and quantification of matrix metalloproteinase activity. Its well-defined chemical structure and clear mechanism of action make it an indispensable tool for researchers in the fields of cancer biology, drug discovery, and diagnostics. The provided experimental protocol offers a starting point for the successful implementation of this substrate in various research applications.
Dnp-PLGLWAr-NH2: A Technical Guide to its Substrate Specificity for Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of the fluorogenic peptide Dnp-PLGLWAr-NH2 for various Matrix Metalloproteinases (MMPs). This substrate, a valuable tool in MMP research, allows for the continuous monitoring of enzyme activity, facilitating kinetic studies and inhibitor screening. This document provides a comprehensive overview of its interaction with different MMPs, detailed experimental protocols, and a workflow for its application in research settings.
Core Concept: FRET-Based MMP Activity Assay
The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 2,4-dinitrophenyl (Dnp) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the Dnp and Trp moieties results in the suppression of tryptophan's fluorescence. Upon cleavage of the peptide bond between glycine (Gly) and leucine (Leu) by an active MMP, the Dnp group is spatially separated from the Trp residue. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for real-time quantification of MMP enzymatic activity.
Quantitative Data: Substrate Specificity of this compound
The efficiency of this compound hydrolysis varies among different MMPs, reflecting the unique specificities of their active sites. The specificity constant (kcat/Km) is a critical parameter for comparing the catalytic efficiency of an enzyme for different substrates. The following table summarizes the reported specificity constants for the hydrolysis of this compound by several human MMPs.
| MMP (Common Name) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | 4,400 |
| MMP-2 (72 kDa Gelatinase) | 21,000 |
| MMP-3 (Stromelysin-1) | 1,100 |
| MMP-7 (Matrilysin/PUMP-1) | 68,000 |
Data sourced from Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), 263-266.
Experimental Protocol: MMP Activity Assay
This section provides a detailed methodology for a standard MMP activity assay using the this compound substrate.
I. Materials and Reagents:
-
Enzyme: Purified, active MMPs of interest.
-
Substrate: this compound (or Dnp-PLGLWA-D-Arg-NH2). Stock solution typically prepared in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
96-well black microplates: For fluorescence measurements to minimize light scatter.
-
Fluorescence microplate reader: Capable of excitation at 280 nm and emission at 360 nm.
II. Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store at 4°C.
-
Prepare a concentrated stock solution of the this compound substrate in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
Dilute the MMP enzyme to the desired working concentration in assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Bring all reagents to room temperature before use.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer (to a final volume of 200 µL).
-
MMP enzyme solution.
-
-
Include appropriate controls:
-
Substrate blank: Assay buffer and substrate, without enzyme.
-
Enzyme blank: Assay buffer and enzyme, without substrate.
-
Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known MMP inhibitor.
-
-
-
Initiation of Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Initiate the enzymatic reaction by adding the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain the initial linear phase of the reaction.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Experimental Workflow for MMP Activity Assay
Caption: A flowchart illustrating the key steps in determining MMP activity using the this compound fluorogenic substrate.
Logical Relationship of FRET-based Substrate Cleavage
Caption: The mechanism of fluorescence generation upon cleavage of the this compound substrate by an active MMP.
Principle of the Dnp-PLGLWAr-NH2 Fluorescence Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Dnp-PLGLWAr-NH2 fluorescence assay. This robust and widely utilized assay is a powerful tool for the sensitive and continuous measurement of the enzymatic activity of Matrix Metalloproteinases (MMPs), a family of endopeptidases implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The this compound assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate is a synthetic peptide, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2, that has been strategically modified with a fluorophore and a quencher molecule.
-
Fluorophore: The peptide sequence contains a Tryptophan (Trp, W) residue, which serves as an intrinsic fluorophore. When excited with light at approximately 280 nm, it emits fluorescent light at around 360 nm.
-
Quencher: An N-terminal 2,4-dinitrophenyl (Dnp) group acts as a quencher. The absorption spectrum of the Dnp group overlaps with the emission spectrum of the Tryptophan residue.
In the intact peptide, the Dnp and Tryptophan are in close proximity. This allows for efficient FRET to occur, where the energy from the excited Tryptophan is non-radiatively transferred to the Dnp group, effectively quenching the Tryptophan's fluorescence.
The peptide sequence, -Pro-Leu-Gly-Leu-, is a recognition and cleavage site for several MMPs, notably collagenases such as MMP-1 and gelatinases like MMP-9. When an active MMP is present, it hydrolyzes the peptide bond between the Glycine (Gly) and Leucine (Leu) residues. This cleavage separates the Dnp quencher from the Tryptophan fluorophore. The separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Tryptophan. This increase in fluorescence is directly proportional to the enzymatic activity of the MMP.[1]
The following diagram illustrates the FRET-based mechanism of the this compound assay.
Caption: FRET mechanism of the this compound assay.
Quantitative Data: Substrate Specificity and Kinetics
| Enzyme | Substrate Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹M⁻¹) | Reference |
| MMP-1 | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | 0.011 | 7.1 | 1,500 | Stack, 1989[2] |
Note: The cleavage site is indicated by '~'. Data for other MMPs with this specific substrate is limited in the literature. The substrate is also known to be cleaved by MMP-9.
Experimental Protocols
This section provides detailed methodologies for key experiments using the this compound substrate.
MMP Activity Assay
This protocol outlines the steps for measuring the enzymatic activity of a purified MMP or an MMP-containing biological sample.
Materials:
-
Active MMP enzyme (e.g., recombinant human MMP-1 or MMP-9)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm
Workflow Diagram:
Caption: Experimental workflow for the MMP activity assay.
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in DMSO to a stock concentration of 1-10 mM.
-
Prepare working solutions of the active MMP enzyme in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of the diluted active MMP enzyme.
-
Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration is typically in the range of 1-10 µM.
-
The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
Use an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.
-
Plot the background-corrected fluorescence intensity against time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
MMP Inhibition Assay (IC50 Determination)
This protocol is designed to determine the potency of an MMP inhibitor by measuring its half-maximal inhibitory concentration (IC50).
Materials:
-
Same materials as in the MMP Activity Assay
-
MMP inhibitor of interest
Workflow Diagram:
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer, this compound substrate, and active MMP enzyme as described in the MMP Activity Assay protocol.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well black microplate, add 40 µL of Assay Buffer, 10 µL of each inhibitor dilution, and 40 µL of the diluted active MMP enzyme to the respective wells.
-
Include control wells:
-
100% Activity Control: 50 µL of Assay Buffer + 40 µL of diluted MMP.
-
No Enzyme Control (Background): 90 µL of Assay Buffer.
-
-
Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted this compound substrate to all wells to start the reaction.
-
The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in the MMP Activity Assay protocol (either kinetically or as an endpoint reading).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vᵢ / V₀)] x 100 where Vᵢ is the initial velocity in the presence of the inhibitor, and V₀ is the initial velocity of the 100% activity control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity.
-
Concluding Remarks
The this compound fluorescence assay offers a sensitive, continuous, and high-throughput compatible method for studying the activity of MMPs and screening for their inhibitors. A thorough understanding of its FRET-based principle and the implementation of well-controlled experimental protocols are crucial for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to effectively utilize this powerful assay in their research endeavors.
References
In-Depth Technical Guide: Dnp-PLGLWAr-NH2 for Detecting Collagenase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Dnp-PLGLWAr-NH2, a valuable tool for the sensitive detection of collagenase activity. We will delve into its mechanism of action, provide detailed experimental protocols, present available quantitative data, and explore its application in relevant signaling pathways.
Core Principles: Mechanism of Action
This compound is a synthetic peptide designed to mimic the cleavage site of collagenases, a subgroup of the matrix metalloproteinase (MMP) family. Its utility as a substrate lies in the principle of Förster Resonance Energy Transfer (FRET) .
The peptide sequence, Pro-Leu-Gly-Leu-Trp-Ala-Arg, incorporates a tryptophan (Trp, W) residue, which acts as an intrinsic fluorophore. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, a potent quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan residue leads to the quenching of tryptophan's natural fluorescence upon excitation.
Collagenases recognize and cleave the Gly-Leu bond within the peptide sequence. This enzymatic cleavage separates the Dnp quencher from the tryptophan fluorophore. Relieved from the quenching effect, the tryptophan residue can now emit a fluorescent signal upon excitation. The rate of increase in fluorescence intensity is directly proportional to the collagenase activity in the sample.
Quantitative Data: Kinetic Parameters
While specific kinetic data for this compound is not widely published in a comparative table format, data for structurally similar substrates provide valuable insights into its expected performance with various MMPs. The cleavage efficiency of a substrate by an enzyme is often expressed as the catalytic efficiency (kcat/Km). A higher kcat/Km value indicates a more efficient substrate.
It is important to note that this compound is a broad-spectrum substrate for collagenases and some gelatinases.[1] Its efficiency will vary between different MMPs. For instance, a similar substrate, Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, has a Km of 26.61 μM for MMP-1.[2] Another related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, has been shown to be a substrate for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.[3] The substrate Dnp-PLGLWA-DArg-NH2 is reported to be a fluorogenic substrate for MMP-1 and MMP-9.[4][5]
| Substrate | MMP Target(s) | Kinetic Parameter | Value | Reference |
| Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | MMP-1 | Km | 26.61 µM | [2] |
| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2, MMP-7 | kcat/Km | 1.7·10⁵ M⁻¹s⁻¹ | [6] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | kcat/Km | 1.85 x 10⁵ M⁻¹s⁻¹ | [2] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-13 | kcat/Km | 0.53 x 10⁵ M⁻¹s⁻¹ | [2] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-9 | kcat/Km | 0.33 x 10⁵ M⁻¹s⁻¹ | [2] |
Note: The table presents data for similar fluorogenic substrates to provide an estimate of expected kinetic profiles. Researchers should determine the specific kinetic parameters for this compound with their enzyme of interest under their experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a typical collagenase activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Purified active collagenase (e.g., MMP-1, MMP-8, MMP-13) or experimental sample (e.g., cell lysate, conditioned media)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Inhibitor (optional, for control experiments): A broad-spectrum MMP inhibitor like EDTA or a specific collagenase inhibitor.
-
96-well black microplate
-
Fluorescence microplate reader
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Reconstitute or dilute the purified collagenase in Assay Buffer to the desired concentration. Keep on ice.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the final desired concentration (typically in the low micromolar range).
Assay Procedure
-
Plate Setup:
-
Sample Wells: Add your experimental sample containing collagenase activity.
-
Positive Control: Add a known concentration of purified active collagenase.
-
Negative Control (No Enzyme): Add Assay Buffer only.
-
Inhibitor Control (Optional): Pre-incubate your sample or the positive control with an MMP inhibitor before adding the substrate.
-
-
Reaction Initiation: Add the working substrate solution to all wells to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Excitation Wavelength: ~280 nm
-
Emission Wavelength: ~360 nm
-
Measurement Mode: Kinetic, reading every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Collagenase activity in the samples can be quantified by comparing their reaction rates to a standard curve generated with known concentrations of purified enzyme.
-
Applications in Signaling Pathways
Collagenase activity is a critical component of tissue remodeling in both physiological and pathological processes. This compound can be a valuable tool to probe the role of collagenases in various signaling pathways.
TGF-β Signaling and Fibrosis
Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that stimulates fibroblasts to differentiate into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis. TGF-β signaling can upregulate the expression of certain MMPs, including collagenases.[7][8] This seemingly paradoxical effect—a profibrotic cytokine inducing matrix-degrading enzymes—is thought to be involved in the dynamic process of tissue remodeling during fibrosis. By measuring collagenase activity in response to TGF-β stimulation in cell culture models, researchers can investigate the complex interplay between ECM deposition and degradation in fibrotic diseases.
Cancer Invasion and Metastasis
The degradation of the ECM is a crucial step in cancer cell invasion and metastasis.[9] Tumor cells and surrounding stromal cells can secrete collagenases that break down the collagen-rich interstitial matrix, creating pathways for cancer cells to migrate and invade surrounding tissues and enter the bloodstream or lymphatic system. This compound can be used in in vitro invasion assays to quantify the collagenolytic activity of cancer cells and to screen for potential inhibitors of this process. For example, cancer cells can be cultured on a collagen matrix, and the conditioned medium can be assayed for collagenase activity using this compound.[10]
Conclusion
This compound is a versatile and sensitive tool for the real-time measurement of collagenase activity. Its application extends from basic biochemical characterization of enzymes to the investigation of complex cellular processes such as fibrosis and cancer metastasis. By understanding its mechanism and employing standardized protocols, researchers in drug development and life sciences can effectively utilize this substrate to advance their understanding of the roles of collagenases in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Transforming growth factor beta modulates the expression of collagenase and metalloproteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human breast cancer cells activate procollagenase-1 and invade type I collagen: invasion is inhibited by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Dnp-PLGLWAr-NH2: A Comprehensive Technical Guide for Gelatinase Substrate Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGLWAr-NH2 is a synthetic peptide substrate widely utilized for the sensitive and continuous assay of gelatinase activity. Gelatinases, primarily Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their enzymatic activity is implicated in a multitude of physiological and pathological processes, including tissue remodeling, angiogenesis, wound healing, cancer invasion, and inflammatory diseases such as arthritis.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and the biological significance of gelatinase-mediated signaling pathways.
Chemical Properties and Mechanism of Action
This compound is a fluorogenic substrate with the amino acid sequence {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2. The peptide incorporates a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a tryptophan (Trp) residue within the sequence. The Dnp group functions as a quencher of the intrinsic fluorescence of the tryptophan residue through Förster Resonance Energy Transfer (FRET).
In its intact state, the close proximity of the Dnp quencher to the Trp fluorophore results in low fluorescence emission. Upon enzymatic cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by a gelatinase, the Dnp-containing fragment is separated from the Trp-containing fragment. This separation alleviates the quenching effect, leading to a significant increase in tryptophan fluorescence. The rate of this fluorescence increase is directly proportional to the gelatinase activity. The fluorescence of the liberated tryptophan can be monitored with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.[3][4]
Data Presentation: Comparative Kinetic Data of MMP Substrates
| Substrate | Target MMP(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | MMP-1 | 26.61 | N/A | N/A | [5] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | N/A | N/A | 1.85 x 10⁵ | [5] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-13 | N/A | N/A | 0.53 x 10⁵ | [5] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-9 | N/A | N/A | 0.33 x 10⁵ | [5] |
| α1(I)772–786 THP | MMP-1 | N/A | N/A | 1,808 |
N/A: Not Available in the cited literature.
Experimental Protocols
The following section provides a detailed methodology for a typical gelatinase activity assay using this compound. This protocol is based on established methods for similar fluorogenic MMP substrates and should be optimized for specific experimental conditions.[3][4]
Materials and Reagents
-
This compound substrate
-
Recombinant active MMP-2 or MMP-9 enzyme (for standard curve and positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 50 µM ZnSO₄, 0.05% Brij 35
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if using zymogens)
-
Enzyme inhibitors (e.g., EDTA, 1,10-phenanthroline) for negative controls
-
96-well black microplates (for fluorescence reading)
-
Fluorometric microplate reader with excitation at ~280 nm and emission at ~360 nm
Experimental Workflow
The general workflow for a gelatinase assay using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.
References
The Role of Dnp-PLGLWAr-NH2 in FFRET-basedays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, and its application in Förster Resonance Energy Transfer (FRET)-based assays for the detection and characterization of Matrix Metalloproteinases (MMPs).
Introduction to this compound and FRET Technology
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of several MMPs, including collagenases and gelatinases.[1][2] The peptide incorporates a FRET pair, which allows for the real-time monitoring of enzymatic cleavage. This technology is a cornerstone in drug discovery and basic research for screening potential MMP inhibitors and understanding the role of these enzymes in various physiological and pathological processes.[1][3][4][5][6]
The core of this assay technology lies in the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the intact this compound peptide, a quencher molecule, 2,4-Dinitrophenyl (Dnp), is in close proximity to a fluorescent donor, the amino acid Tryptophan (Trp). When the Tryptophan is excited by an external light source, its emission energy is absorbed by the Dnp quencher, resulting in minimal to no fluorescence. Upon cleavage of the peptide backbone by an active MMP, the Trp and Dnp moieties are separated, disrupting the FRET process and leading to a significant increase in Tryptophan fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.[1]
Quantitative Data: Kinetic Parameters of this compound
| Matrix Metalloproteinase (MMP) | kcat/Km (M⁻¹s⁻¹) | Notes |
| MMP-1 (Interstitial Collagenase) | Specificity constant increased with an N-terminal elongation of a similar substrate.[6] | Efficiently cleaved by MMP-1.[2] |
| MMP-2 (Gelatinase-A) | High rate of turnover observed with a similar substrate.[7] | Hydrolyzes the substrate.[8] |
| MMP-3 (Stromelysin-1) | Efficiently cleaved by MMP-3.[2] | |
| MMP-7 (Matrilysin) | High rate of turnover observed with a similar substrate.[5] | Efficiently cleaved by MMP-7.[2] |
| MMP-9 (Gelatinase-B) | High rate of turnover observed with a similar substrate.[7] | Fluorogenic substrate for MMP-9.[8] |
Note: The exact kinetic values can vary depending on the experimental conditions, including buffer composition, pH, and temperature. Researchers are encouraged to determine these parameters under their specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for a typical FRET-based assay using this compound to measure MMP activity.
Materials and Reagents
-
This compound substrate
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35[8]
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if using zymogens)
-
MMP inhibitor (e.g., EDTA, Batimastat) for control experiments
-
96-well black microplates, preferably with a non-binding surface
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively.[8]
Experimental Workflow
The following diagram illustrates the general workflow for an MMP activity assay using this compound.
Caption: A step-by-step workflow for a typical MMP FRET-based assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Reconstitute the recombinant MMP enzyme in the Assay Buffer to a desired stock concentration. Keep the enzyme on ice.
-
Prepare dilutions of the MMP inhibitor in Assay Buffer.
-
-
Assay Protocol:
-
Set up the experiment in a 96-well black microplate. Include wells for blanks (no enzyme), negative controls (no inhibitor), and test samples (with inhibitor).
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution or Assay Buffer (for negative controls) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact and to bring the reaction to the desired temperature.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically in the low micromolar range).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be calculated from the V₀ and a standard curve generated with a known concentration of a fluorescent product (e.g., free Tryptophan).
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways Involving Matrix Metalloproteinases
MMPs are key regulators of the extracellular matrix (ECM) and are involved in a multitude of signaling pathways that control cell behavior, including proliferation, migration, and survival. Dysregulation of MMP activity is implicated in numerous diseases, such as cancer, arthritis, and cardiovascular diseases.[3][4][5][6] The following diagram illustrates a simplified overview of some key signaling pathways that regulate MMP expression and are, in turn, influenced by MMP activity.
Caption: Overview of signaling pathways regulating MMP expression and function.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general steps are as follows:
-
Resin Preparation: An appropriate resin, typically a Rink Amide resin for C-terminal amides, is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Arginine) is first coupled to the resin. Subsequent amino acids are then added in a stepwise manner. Each coupling step involves the activation of the carboxyl group of the incoming amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.
-
Protection and Deprotection: The N-terminus of each amino acid is protected with a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed before the next amino acid is added. The side chains of reactive amino acids are protected with permanent protecting groups that are removed at the end of the synthesis.
-
Dnp Labeling: The Dnp group is typically introduced at the N-terminus of the completed peptide chain by reacting the deprotected peptide-resin with a Dnp-containing reagent, such as 1-fluoro-2,4-dinitrobenzene (FDNB).
-
Cleavage and Deprotection: Once the synthesis and labeling are complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
This in-depth guide provides a comprehensive overview of this compound and its utility in FRET-based assays. For researchers and professionals in drug development, this substrate and the associated assay technologies offer a robust platform for the investigation of MMPs and the development of novel therapeutics targeting these critical enzymes.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Role of Matrix Metalloproteinase in Diseases | Biomedicines | MDPI [mdpi.com]
- 6. Matrix metalloproteinase profiling and their roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Physicochemical Properties of Dnp-PLGLWAr-NH2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological context for the synthetic peptide Dnp-PLGLWAr-NH2. This information is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and molecular biology in utilizing this peptide for the study of matrix metalloproteinases (MMPs).
Core Physicochemical Properties
This compound, with the full chemical name 2,4-Dinitrophenyl-Prolyl-Leucyl-Glycyl-Leucyl-Tryptophyl-Alanyl-D-Argininamide, is a well-established fluorogenic substrate for a range of matrix metalloproteinases, including collagenases and gelatinases. The dinitrophenyl (Dnp) group at the N-terminus quenches the fluorescence of the tryptophan (Trp) residue. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the quencher from the fluorophore, resulting in a quantifiable increase in fluorescence.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Full Chemical Name | 2,4-Dinitrophenyl-Prolyl-Leucyl-Glycyl-Leucyl-Tryptophyl-Alanyl-D-Argininamide |
| CAS Number | 121282-17-5 |
| Molecular Formula | C45H64N14O11 |
| Molecular Weight | 977.10 g/mol |
| Solubility | Soluble in DMSO and DMF. Limited solubility in water. |
| Estimated Isoelectric Point (pI) | ~8.98 |
| Storage Conditions | Store at -20°C. Protect from light. |
Note: The isoelectric point is an estimation calculated based on the pKa values of the constituent amino acids.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. A generalized protocol is outlined below.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (D-Arg(Pbf), Ala, Trp(Boc), Leu, Gly, Pro)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, activate the amino acid with a coupling agent and a base in DMF and add it to the resin. Monitor the reaction completion using a ninhydrin test.
-
Fmoc Deprotection: After each coupling, remove the Fmoc group with 20% piperidine in DMF.
-
Dnp Labeling: After the final amino acid (Proline) is coupled and its Fmoc group is removed, react the N-terminus of the peptide with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base to introduce the Dnp group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
MMP Activity Assay using this compound
This protocol describes a fluorometric assay to measure the activity of MMPs using this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Active MMP enzyme
-
Fluorometer (Excitation: 280 nm, Emission: 350 nm)
-
96-well black microplate
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range) in the assay buffer. Prepare serial dilutions of the active MMP enzyme in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted MMP enzyme to each well. Include a negative control with assay buffer only.
-
Initiate Reaction: Add the diluted this compound substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Data Analysis: Calculate the rate of substrate cleavage by determining the change in fluorescence over time. The activity of the MMP enzyme is proportional to this rate.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: MMP-Mediated EGFR Transactivation
This compound is a tool to measure the activity of MMPs, which are key players in various signaling pathways. The diagram below illustrates a representative pathway where MMPs mediate the transactivation of the Epidermal Growth Factor Receptor (EGFR).
The Discovery and Development of Dnp-PLGLWAr-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, discovery, and practical application of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2. This synthetic peptide has become a valuable tool for the sensitive and continuous assay of matrix metalloproteinases (MMPs), a family of enzymes implicated in a wide range of physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
Introduction: The Dawn of Fluorogenic MMP Substrates
The development of this compound is rooted in the pioneering work on fluorogenic peptide substrates for MMPs. The foundational principle behind these substrates is Fluorescence Resonance Energy Transfer (FRET). In an intact peptide, a fluorescent donor molecule and a quenching acceptor molecule are positioned in close proximity. When the peptide is cleaved by an enzyme, the donor and quencher are separated, leading to a measurable increase in fluorescence.
The first fluorogenic MMP substrate, Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2, was developed by Stack and Gray.[1] This seminal work established the use of a dinitrophenyl (Dnp) group as a quencher for the intrinsic fluorescence of a tryptophan (Trp) residue.[1] The peptide sequence itself was based on the cleavage sites of collagenases. This compound is a variation of this original design, optimized for sensitivity and specificity towards certain MMPs.
Mechanism of Action: A FRET-Based Approach
The functionality of this compound as an MMP substrate is based on the principle of FRET. The peptide incorporates a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a tryptophan (Trp) residue within the sequence.
-
Intact Substrate (Quenched State): In the full-length peptide, the Dnp group is in close enough proximity to the Trp residue to quench its natural fluorescence through FRET. When the substrate is excited at the excitation wavelength of tryptophan (around 280 nm), the energy is non-radiatively transferred to the Dnp group instead of being emitted as fluorescence.
-
Cleavage by MMPs (Fluorescent State): Matrix metalloproteinases recognize and cleave the peptide bond between Glycine (G) and Leucine (L). This cleavage separates the Dnp group from the Trp residue. With the quencher no longer in proximity, the tryptophan residue, when excited, will now emit its characteristic fluorescence (around 360 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the MMP.
References
A Technical Guide to Identifying Novel MMP Inhibitors Using the Fluorogenic Substrate Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, in the identification and characterization of novel inhibitors for Matrix Metalloproteinases (MMPs).
Introduction to Matrix Metalloproteinases and the Role of Inhibitors
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, unregulated MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes MMPs significant therapeutic targets for the development of novel inhibitors.
The discovery of potent and selective MMP inhibitors is a key focus in drug development. A common strategy for identifying such inhibitors is through high-throughput screening (HTS) of compound libraries. Fluorogenic assays are particularly well-suited for HTS due to their sensitivity, simplicity, and continuous nature.[2][3]
The Fluorogenic Substrate: this compound
This compound is a synthetic peptide substrate designed for the sensitive detection of the activity of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The peptide sequence, PLGLWAr, is a recognition and cleavage site for these MMPs.
The substrate incorporates two key moieties:
-
2,4-Dinitrophenyl (Dnp): A quencher group attached to the N-terminus.[2]
-
Tryptophan (Trp): An intrinsic fluorophore within the peptide sequence.
Mechanism of Action: FRET-Based Detection of MMP Activity
In its intact state, the Dnp group is in close proximity to the tryptophan residue. The energy from the excited tryptophan is transferred to the Dnp group, which quenches the tryptophan's fluorescence emission.[2] Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation eliminates the FRET, resulting in a significant increase in tryptophan fluorescence.[2] The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.
The activity of MMPs can be quantified by measuring the unquenched tryptophan fluorescence.[1] For inhibitor screening, a reduction in the rate of fluorescence increase in the presence of a test compound indicates inhibition of MMP activity.[1]
Caption: Mechanism of the this compound fluorogenic substrate.
Experimental Protocol: MMP Inhibitor Screening Assay
This protocol outlines a typical procedure for screening potential MMP inhibitors using this compound in a 96-well plate format.
Materials and Reagents
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)
-
Known MMP inhibitor (e.g., NNGH) for positive control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm
Experimental Workflow
Caption: Workflow for a typical MMP inhibitor screening assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and bring all reagents to the reaction temperature (e.g., 37°C).
-
Dilute the MMP enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of this compound and dilute it to the final working concentration in the assay buffer. A typical final concentration is 1 µM.[4]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Negative Control (No Inhibitor): Assay buffer, MMP enzyme, and solvent control.
-
Positive Control: Assay buffer, MMP enzyme, and a known MMP inhibitor.
-
Test Wells: Assay buffer, MMP enzyme, and test compounds at various concentrations.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Add the diluted MMP enzyme to the control (excluding the blank) and test wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow the inhibitors to interact with the enzyme.[5]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) in a kinetic mode at regular intervals (e.g., every 1-2 minutes) for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation and Interpretation
The results of an MMP inhibitor screening campaign should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated IC50 Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound ID | Target MMP | IC50 (µM) |
| NNGH (Control) | MMP-2 | 0.015 |
| Test Compound 1 | MMP-2 | 0.25 |
| Test Compound 2 | MMP-2 | 1.5 |
| Test Compound 3 | MMP-2 | > 50 |
| NNGH (Control) | MMP-9 | 0.020 |
| Test Compound 1 | MMP-9 | 5.8 |
| Test Compound 2 | MMP-9 | 0.9 |
| Test Compound 3 | MMP-9 | > 50 |
This table presents hypothetical data for illustrative purposes.
Kinetic Parameters
For lead compounds, further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
Development of Novel Inhibitors
While this compound is primarily a tool for measuring MMP activity, the peptide sequence itself can inform the design of peptidomimetic inhibitors.[6] The design of early MMP inhibitors was often based on the cleavage site of peptide substrates.[6][7] By modifying the peptide backbone to resist cleavage and incorporating a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the MMP active site, the substrate can be converted into an inhibitor.
Conclusion
The fluorogenic substrate this compound provides a sensitive and reliable tool for the high-throughput screening and characterization of novel MMP inhibitors. The experimental protocol detailed in this guide offers a robust framework for identifying and evaluating potential therapeutic candidates targeting MMPs. The data generated from these assays are critical for establishing structure-activity relationships and guiding the optimization of lead compounds in the drug discovery pipeline.
References
- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using fluorogenic peptide substrates to assay matrix metalloproteinases [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.com [abcam.com]
- 6. The next generation of MMP inhibitors. Design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MMP-1 Assay using Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type I, II, and III collagens. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP-1 activity is associated with numerous pathological conditions such as arthritis, cancer metastasis, and cardiovascular diseases. Therefore, the accurate quantification of MMP-1 activity and the screening for its inhibitors are crucial for both basic research and therapeutic development.
This document provides a detailed experimental protocol for the in vitro determination of MMP-1 activity using the fluorogenic substrate Dnp-PLGLWAr-NH2. This substrate is a synthetic peptide that contains a fluorescent donor, tryptophan (Trp), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the tryptophan residue is quenched by the proximity of the Dnp group. Upon cleavage of the peptide bond between glycine (Gly) and leucine (Leu) by MMP-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the sensitive and continuous monitoring of MMP-1 enzymatic activity.
Principle of the Assay
The this compound substrate is specifically designed to be a target for MMP-1. The cleavage of the substrate by active MMP-1 relieves the fluorescence resonance energy transfer (FRET) quenching, resulting in a fluorescence signal that is directly proportional to the enzyme's activity. The reaction can be monitored in real-time (kinetic assay) or after a fixed incubation period (endpoint assay).
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human Pro-MMP-1 | (Example) R&D Systems | 901-MP | -20°C or -80°C |
| This compound | (Example) AnaSpec | AS-60565 | -20°C (protect from light) |
| Aminophenylmercuric Acetate (APMA) | (Example) Sigma-Aldrich | A9563 | Room Temperature |
| Tris-HCl | (Example) Thermo Fisher | 15567027 | Room Temperature |
| NaCl | (Example) Sigma-Aldrich | S9888 | Room Temperature |
| CaCl2 | (Example) Sigma-Aldrich | C1016 | Room Temperature |
| Brij-35 | (Example) Sigma-Aldrich | B4184 | Room Temperature |
| GM6001 (Ilomastat) | (Example) Tocris | 2983 | -20°C |
| Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | (Example) Corning | 3603 | Room Temperature |
Table 2: Recommended Working Concentrations
| Component | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 1-20 µM |
| Activated MMP-1 | Variable | 1-10 nM |
| APMA | 100 mM in DMSO | 1 mM (for activation) |
| GM6001 (Inhibitor Control) | 10 mM in DMSO | 1-1000 nM |
Table 3: Kinetic Parameters for a Structurally Similar MMP-1 Substrate
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | Human MMP-1 | 26.61 | Not Reported | Not Reported |
Note: The K_m value can be used to guide the selection of substrate concentration for the assay. A common starting point is to use a substrate concentration equal to or slightly below the K_m.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (5X Stock): 250 mM Tris-HCl (pH 7.5), 750 mM NaCl, 50 mM CaCl₂, 0.25% (w/v) Brij-35. Store at 4°C.
-
Assay Buffer (1X Working Solution): Dilute the 5X stock 1:5 with sterile deionized water. The final composition will be 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
This compound Substrate (10 mM Stock): Dissolve the peptide in DMSO. Store at -20°C in aliquots, protected from light.
-
Recombinant Human Pro-MMP-1: Reconstitute according to the manufacturer's instructions to a stock concentration of 100 µg/mL in the recommended buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
APMA (100 mM Stock): Dissolve in DMSO. Store at room temperature.[3]
-
GM6001 (10 mM Stock): Dissolve the inhibitor in DMSO. Store at -20°C.
Activation of Pro-MMP-1
MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation. Chemical activation can be achieved using APMA.[3][4][5][6][7]
-
Thaw an aliquot of pro-MMP-1 on ice.
-
In a microcentrifuge tube, dilute the pro-MMP-1 to a concentration of approximately 1 µM in Assay Buffer.
-
Add APMA from the 100 mM stock solution to a final concentration of 1 mM.
-
The activated MMP-1 is now ready for use. For inhibitor screening, it is recommended to dilute the activated enzyme to the desired final concentration immediately before use.
Determining Optimal MMP-1 Concentration
To ensure the assay is in the linear range, it is essential to determine the optimal enzyme concentration.
-
Prepare a serial dilution of activated MMP-1 in 1X Assay Buffer (e.g., 0.1 nM to 20 nM).
-
In a 96-well black plate, add 50 µL of each MMP-1 dilution. Include a no-enzyme control (50 µL of 1X Assay Buffer).
-
Prepare a 2X substrate solution (e.g., 20 µM this compound in 1X Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
Plot the rate of fluorescence increase (RFU/min) against the MMP-1 concentration. Select a concentration that yields a robust signal within the linear portion of the curve for subsequent experiments.
Continuous Kinetic Assay for MMP-1 Activity
-
In a 96-well black plate, add 50 µL of 1X Assay Buffer to the blank wells and 50 µL of your test samples (e.g., purified MMP-1 at the optimal concentration) to the sample wells.
-
Prepare a 2X substrate solution of this compound (e.g., 20 µM) in 1X Assay Buffer.
-
Start the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Immediately begin monitoring the fluorescence at Ex/Em = 280/360 nm in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
Endpoint Assay for MMP-1 Activity
-
Follow steps 1-3 of the continuous kinetic assay.
-
Incubate the plate at 37°C for a fixed period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.
-
Read the fluorescence at Ex/Em = 280/360 nm.
-
Subtract the fluorescence of the blank from the sample wells to determine the net fluorescence.
Inhibitor Screening Protocol
-
In a 96-well black plate, add 25 µL of 4X concentrated test compounds or control inhibitor (e.g., GM6001) diluted in 1X Assay Buffer. For the no-inhibitor control, add 25 µL of 1X Assay Buffer containing the same concentration of DMSO as the test compounds.
-
Add 25 µL of a 4X solution of activated MMP-1 (at the pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Prepare a 2X substrate solution of this compound (e.g., 20 µM) in 1X Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Monitor the fluorescence kinetically as described in the continuous assay protocol.
-
Determine the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no-inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for the MMP-1 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnp-PLGLWAr-NH2 in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGLWAr-NH2 is a fluorogenic substrate widely used for the sensitive and continuous assay of Matrix Metalloproteinase (MMP) activity. MMPs are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in physiological and pathological processes, including tissue repair, angiogenesis, and cancer metastasis. This substrate is particularly effective for assaying collagenases (e.g., MMP-1, MMP-8, MMP-13) and gelatinases (e.g., MMP-2, MMP-9).
The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The Dnp (2,4-Dinitrophenyl) group acts as a quencher for the intrinsic fluorescence of the Tryptophan (Trp, W) residue within the peptide sequence. In its intact state, the substrate exhibits minimal fluorescence. Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the Dnp quencher and the Trp fluorophore are separated, leading to a measurable increase in fluorescence. This change in fluorescence is directly proportional to the MMP activity.
These application notes provide a comprehensive guide for utilizing this compound in a 96-well plate format for applications such as quantifying MMP activity and screening for MMP inhibitors.
Data Presentation
The following tables summarize key quantitative data for performing MMP activity assays using this compound.
Table 1: Substrate and Reagent Specifications
| Parameter | Value | Reference |
| Substrate | This compound | |
| Excitation Wavelength | ~280 nm | |
| Emission Wavelength | ~360 nm | |
| Recommended Solvent | DMSO | |
| Typical Stock Concentration | 1-10 mM | |
| Typical Final Assay Concentration | 1 - 10 µM |
Table 2: Typical Assay Conditions and Components
| Component | Typical Concentration | Purpose |
| Tris-HCl Buffer (pH 7.5) | 50 mM | Maintains pH for optimal enzyme activity |
| CaCl₂ | 10 mM | Essential cofactor for MMP activity |
| NaCl | 150 mM | Maintains ionic strength |
| Brij-35 | 0.05% (w/v) | Non-ionic detergent to prevent aggregation |
| Active MMP Enzyme | 0.5 - 20 nM | Varies depending on the specific MMP and assay |
| APMA (for pro-MMP activation) | 1 mM | Activates zymogen form of MMPs |
Table 3: Kinetic Parameters of Common MMP Inhibitors
| Inhibitor | Target MMPs | Typical IC₅₀ / Kᵢ Values | Reference |
| GM6001 (Ilomastat) | Broad Spectrum | MMP-1: 1.5 nM (IC₅₀), 0.4 nM (Kᵢ) | [1][2] |
| MMP-2: 1.1 nM (IC₅₀), 0.5 nM (Kᵢ) | [1][2] | ||
| MMP-9: 0.5 nM (IC₅₀), 0.2 nM (Kᵢ) | [1][2] |
Experimental Protocols
Protocol 1: General MMP Activity Assay
This protocol is designed for measuring the activity of a purified, active MMP enzyme.
Materials:
-
This compound substrate
-
Purified active MMP (e.g., MMP-1, MMP-9)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the MMP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 0.5 to 20 nM.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted MMP enzyme solution to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
Prepare a substrate solution by diluting the 1 mM this compound stock to a 4X final concentration (e.g., 40 µM for a 10 µM final concentration) in Assay Buffer.
-
-
Initiate Reaction:
-
Add 25 µL of the 4X substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the sample wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Protocol 2: Activation of pro-MMPs with APMA
Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.
Materials:
-
pro-MMP enzyme
-
APMA (4-Aminophenylmercuric acetate)
-
Assay Buffer
Procedure:
-
Prepare APMA Stock: Prepare a 100 mM stock solution of APMA in DMSO.
-
Activation:
-
Dilute the pro-MMP to the desired concentration in Assay Buffer.
-
Add the 100 mM APMA stock solution to the pro-MMP solution to a final concentration of 1 mM.
-
Incubation times and temperatures vary for different MMPs. For example:
-
pro-MMP-1: 3 hours at 37°C
-
pro-MMP-9: 16-24 hours at 37°C
-
-
-
Assay: Use the activated MMP solution in Protocol 1.
Protocol 3: MMP Inhibitor Screening Assay
This protocol is for screening potential MMP inhibitors.
Materials:
-
All materials from Protocol 1
-
MMP inhibitor (e.g., GM6001 as a positive control)
-
Test compounds
Procedure:
-
Reagent Preparation:
-
Prepare a range of dilutions of the test compounds and the control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted inhibitor or test compound to the appropriate wells. For the uninhibited control, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted active MMP enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Caption: TGF-β signaling pathway leading to MMP activation and ECM degradation.
Caption: Workflow for the 96-well plate MMP activity assay.
Caption: FRET mechanism of the this compound substrate.
References
Application Notes and Protocols: DNP-PLGLWAR-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNP-PLGLWAR-NH2 is a synthetic peptide substrate commonly used for assaying the activity of collagenases and gelatinases, including various Matrix Metalloproteinases (MMPs). The peptide incorporates a dinitrophenyl (DNP) group, which acts as a quencher, and its cleavage by enzymes can be monitored to quantify enzymatic activity. Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols and guidelines for the handling of this peptide.
Physicochemical Properties and Solubility
The solubility of a peptide is determined by its amino acid sequence and modifications. The sequence of this compound is {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2. Based on its composition, the peptide has a net positive charge, which dictates the appropriate solvents for reconstitution.
Table 1: Solubility Guidelines for this compound
| Property | Value/Recommendation |
| Sequence | {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2 |
| Molecular Weight | 977.08 g/mol [1] |
| Net Charge | Positive (+1) |
| Primary Solvent | Sterile, deionized water.[1] |
| Secondary Solvent | If solubility in water is limited, use a 10-30% aqueous acetic acid solution.[1] |
| Tertiary Solvent | For highly concentrated or difficult-to-dissolve solutions, a small amount of DMSO can be used, followed by dilution with the aqueous buffer of choice.[1] |
Experimental Protocol: Solution Preparation
This protocol details the steps for reconstituting lyophilized this compound to a desired stock concentration.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
10-30% acetic acid solution (if required)
-
DMSO (if required)
-
Calibrated micropipettes
-
Vortex mixer
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Initial Solubilization:
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of solvent.
-
Add the calculated volume of sterile, deionized water to the vial.
-
-
Mixing:
-
Gently vortex the vial for 10-20 seconds to mix.
-
Visually inspect the solution to ensure the peptide has completely dissolved.
-
-
Troubleshooting Insolubility:
-
If the peptide does not fully dissolve in water, sonicate the solution for a few minutes.
-
If solubility issues persist, add 10-30% acetic acid dropwise while vortexing until the peptide dissolves.
-
For very hydrophobic peptides that remain insoluble, a small amount of an organic solvent like DMSO can be used initially to dissolve the peptide, which can then be diluted with water or buffer to the final concentration.[1]
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
References
Application Notes and Protocols for High-Throughput Screening using Dnp-PLGLWAr-NH2 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their roles extend to various physiological processes, including embryogenesis, morphogenesis, angiogenesis, and wound healing. However, dysregulation of MMP activity is implicated in numerous pathological conditions such as arthritis, cancer metastasis, and cardiovascular diseases. This makes MMPs significant therapeutic targets. The Dnp-PLGLWAr-NH2 assay is a robust, fluorescence-based method ideal for high-throughput screening (HTS) of potential MMP inhibitors.
Assay Principle
The this compound assay utilizes a synthetic peptide substrate that is a target for collagenases and gelatinases. The peptide incorporates a fluorophore and a quencher moiety. In its intact state, the fluorescence of the tryptophan residue (Trp) is quenched by the 2,4-dinitrophenyl (Dnp) group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MMP activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound Substrate | MedchemExpress | HY-P10139 |
| Recombinant Human MMP (e.g., MMP-2, MMP-9) | R&D Systems | Varies |
| Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.05% Brij-35, pH 7.5) | Sigma-Aldrich | Varies |
| APMA (4-Aminophenylmercuric Acetate) | Sigma-Aldrich | A9563 |
| Known MMP Inhibitor (e.g., GM6001) | MilliporeSigma | PF030 |
| DMSO (Dimethyl Sulfoxide), ACS Grade | Sigma-Aldrich | D2650 |
| Black, flat-bottom 384-well microplates | Corning | 3710 |
| Fluorescence Microplate Reader | Varies | Varies |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.05% (v/v) Brij-35. Adjust the pH to 7.5.
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized substrate in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
MMP Enzyme Stock Solution: Reconstitute the lyophilized MMP enzyme in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
APMA Stock Solution (1 M): Prepare a 1 M stock solution of APMA in DMSO. Handle with care as it is an organic mercury compound.
-
Known MMP Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of a known MMP inhibitor (e.g., GM6001) in DMSO.
Pro-MMP Activation (if necessary)
Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.
-
Dilute the pro-MMP stock solution with assay buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for the recommended time (typically 1-4 hours, enzyme-dependent).
-
The activated enzyme is now ready for use in the assay.
High-Throughput Screening Protocol (384-well format)
This protocol is designed for a final assay volume of 20 µL.
-
Compound Plating:
-
Dispense 100 nL of test compounds (dissolved in DMSO) and controls into the wells of a 384-well black assay plate.
-
Controls:
-
Negative Control (0% Inhibition): 100 nL of DMSO (no compound).
-
Positive Control (100% Inhibition): 100 nL of a known MMP inhibitor at a concentration known to cause complete inhibition (e.g., 10 µM GM6001).
-
Blank (No Enzyme): 100 nL of DMSO.
-
-
-
Enzyme Addition:
-
Prepare a working solution of the activated MMP in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM), which needs to be optimized for each MMP to ensure a linear reaction rate for the duration of the assay.
-
Add 10 µL of the MMP working solution to all wells except the "Blank" wells.
-
Add 10 µL of assay buffer to the "Blank" wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the this compound substrate in assay buffer. The final concentration in the assay should be at or near the Km value for the specific MMP, typically in the range of 5-20 µM.
-
Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
Data Presentation
Table 1: Recommended Concentrations and Volumes for 384-well HTS Assay
| Component | Stock Concentration | Volume per well | Final Concentration |
| Test Compound/Control | 10 mM in DMSO | 100 nL | Varies (e.g., 50 µM for primary screen) |
| MMP Enzyme | Optimized working solution | 10 µL | 1-10 nM |
| This compound Substrate | Optimized working solution | 10 µL | 5-20 µM |
| Total Volume | 20 µL |
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.
-
Calculation of Percent Inhibition:
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."
-
IC50 Determination: For hit compounds, perform dose-response experiments and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Overview of MMP activation signaling pathways and inhibition.
Experimental Workflow
Application of Dnp-PLGLWAr-NH2 in Cancer Cell Invasion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins and macromolecules that provides structural support to tissues. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key enzymes responsible for ECM remodeling. Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are strongly implicated in cancer progression and invasion by degrading type IV collagen, a major component of the basement membrane.[1][2]
The fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, serves as a valuable tool for quantifying the activity of MMPs, including MMP-2 and MMP-9. This substrate consists of a peptide sequence (PLGLWAr) recognized and cleaved by these MMPs. The peptide is flanked by a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (W) residue, a fluorophore. In its intact state, the fluorescence of tryptophan is quenched by the Dnp group. Upon cleavage by an active MMP, the Dnp group is separated from the tryptophan residue, resulting in a quantifiable increase in fluorescence. This direct relationship between fluorescence intensity and MMP activity allows for sensitive and real-time monitoring of enzymatic activity in various biological samples.
These application notes provide a comprehensive overview of the use of this compound in cancer cell invasion studies, including detailed protocols for measuring MMP activity, assessing cancer cell invasion, and analyzing relevant signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of MMP-2 and MMP-9 mRNA Levels in Human Gliomas
| Histological Grade | Number of Cases | MMP-2 mRNA (MMP-2/GAPDH %) | MMP-9 mRNA (MMP-9/GAPDH %) |
| G2 Glioma | - | - | - |
| G3 Glioma | - | - | - |
| Glioblastoma | - | - | Significantly Elevated (P < 0.05) |
| Overall | 21 | 0.035 +/- 0.113 | 0.097 +/- 0.113 |
Data adapted from Komatsu et al., Brain Tumor Pathol., 2004.[3] Note: Specific values for G2 and G3 gliomas were not provided in the source material. The quantity of MMP-2 mRNA was significantly elevated in cases of neoplastic dissemination or recurrence (P < 0.05).[3]
Table 2: Gelatinolytic Activity of MMP-2 and MMP-9 in Rat Brain After Implantation of 9L Rat Glioma Cells
| Tissue Sample | MMP-2 mRNA Level | MMP-9 mRNA Level | MMP-2 and MMP-9 Expression (Zymography) |
| 9L Glioma Cells | Higher than MMP-9 | Lower than MMP-2 | - |
| Normal Brain Tissue | - | Not Detected | Not Detected |
| Tumor Tissue | Increased with tumor growth | Increased with tumor growth | Significantly Increased |
Data adapted from a study on 9L rat glioma cells. The expression of active MMP-2 and MMP-9 was found to increase in the rat brain during the growth of malignant gliomas.[4]
Experimental Protocols
Protocol 1: Fluorometric Assay for MMP Activity using this compound
This protocol describes the measurement of MMP-2 and MMP-9 activity in conditioned media from cancer cell cultures.
Materials:
-
This compound substrate
-
Conditioned media from cancer cell cultures
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)
-
Recombinant active MMP-2 and MMP-9 (for standard curve)
-
MMP inhibitor (e.g., EDTA) for negative control
-
96-well black microplate
-
Fluorometer (Excitation: 280 nm, Emission: 360 nm)
Procedure:
-
Cell Culture and Conditioned Media Collection:
-
Culture cancer cells of interest (e.g., breast cancer cell lines MDA-MB-231 or glioma cell lines like U87) in appropriate media until they reach 70-80% confluency.
-
Wash the cells with serum-free media and then incubate them in serum-free media for 24-48 hours to collect conditioned media containing secreted MMPs.
-
Collect the conditioned media and centrifuge to remove cells and debris. The supernatant can be used directly or concentrated for higher sensitivity.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of recombinant active MMP-2 and MMP-9 in assay buffer to generate a standard curve.
-
-
MMP Activity Assay:
-
To each well of a 96-well black microplate, add 50 µL of conditioned media, standard, or blank (assay buffer).
-
Prepare a working solution of this compound in assay buffer at a final concentration of 10 µM.
-
Add 50 µL of the this compound working solution to each well.
-
For a negative control, add an MMP inhibitor (e.g., 20 mM EDTA) to a separate set of wells containing conditioned media before adding the substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at different time points (e.g., every 30 minutes for 2-4 hours) using a fluorometer with excitation at 280 nm and emission at 360 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all readings.
-
Plot the fluorescence intensity versus the concentration of the recombinant MMP standards to generate a standard curve.
-
Determine the concentration of active MMPs in the conditioned media by interpolating their fluorescence values on the standard curve.
-
The rate of fluorescence increase over time is proportional to the MMP activity.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol allows for the detection of latent and active forms of MMP-2 and MMP-9.
Materials:
-
SDS-PAGE equipment
-
10% polyacrylamide gels containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Conditioned media from cancer cell cultures
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Sample Preparation:
-
Collect and prepare conditioned media as described in Protocol 1.
-
Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 125 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C overnight.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
-
Analysis:
-
The molecular weights of the clear bands can be used to identify the MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
-
The intensity of the bands can be quantified using densitometry software.
-
Protocol 3: Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Cancer cells
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice and dilute it with cold serum-free media.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.[5]
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free media.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.[6]
-
-
Invasion:
-
Fixation and Staining:
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
The number of invaded cells is a measure of the invasive potential of the cancer cells.
-
Signaling Pathways and Visualizations
Cancer cell invasion is regulated by complex signaling networks. The expression and activity of MMP-2 and MMP-9 are often upregulated by pathways such as the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and invasion.[8] Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK autophosphorylates, creating a docking site for Src family kinases. This FAK-Src complex then phosphorylates downstream targets, leading to the activation of pathways that promote cell motility and invasion, including the upregulation of MMP expression.[8][9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and motility.[5] Activation of this pathway, often through receptor tyrosine kinases, leads to the phosphorylation and activation of Akt. Active Akt can then phosphorylate a variety of downstream targets, including components of the mTOR complex 1 (mTORC1), which in turn can regulate the transcription of genes involved in cell invasion, such as MMP-9.[10][11]
Experimental Workflow for Assessing MMP Inhibition
This workflow outlines the steps to evaluate the efficacy of a potential MMP inhibitor on cancer cell invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of MMP-2 Activity Using Dual-Probe Nanoparticles to Detect Potential Metastatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Matrix Metalloproteinase (MMP) Activity in Tissue Homogenates with Dnp-PLGLWAr-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including arthritis, cardiovascular diseases, and cancer metastasis.[1] Consequently, the measurement of MMP activity in biological samples is a key area of research for diagnostics, prognostics, and the development of therapeutic inhibitors.[1][2]
This document provides a detailed protocol for measuring total MMP activity in tissue homogenates using the fluorogenic substrate Dnp-PLGLWAr-NH2. This substrate is a synthetic peptide that is cleaved by several MMPs, including collagenases and gelatinases. The principle of the assay is based on fluorescence resonance energy transfer (FRET). The Dnp (2,4-dinitrophenyl) group quenches the fluorescence of the tryptophan (Trp) residue. Upon cleavage of the peptide bond between glycine (Gly) and leucine (Leu) by an active MMP, the quencher is separated from the fluorophore, resulting in an increase in fluorescence intensity.
Data Presentation
Quantitative Analysis of MMP Activity
The following tables provide examples of how to present quantitative data obtained from MMP activity assays.
Table 1: Kinetic Parameters of Fluorogenic Substrates for various MMPs
| MMP Subtype | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | This compound | 15 - 30 | 0.5 - 1.5 | 2.5 x 10⁴ - 5.0 x 10⁴ |
| MMP-2 | This compound | 10 - 25 | 1.0 - 2.5 | 5.0 x 10⁴ - 1.0 x 10⁵ |
| MMP-9 | This compound | 20 - 40 | 2.0 - 4.0 | 7.5 x 10⁴ - 1.5 x 10⁵ |
| MMP-13 | This compound | 5 - 15 | 3.0 - 5.0 | 2.0 x 10⁵ - 4.0 x 10⁵ |
Note: The values presented are hypothetical and for illustrative purposes. Actual kinetic parameters should be determined experimentally.
Table 2: Example of MMP Activity in Colorectal Cancer Tissue Homogenates
| Sample Group | N | Total MMP Activity (RFU/min/mg protein) | Fold Change (Tumor vs. Normal) | p-value |
| Normal Mucosa | 73 | 150.5 ± 25.8 | - | <0.001 |
| Tumor Tissue | 73 | 452.1 ± 60.3 | 3.0 | <0.001 |
This table is adapted from data found in studies on MMP activity in colorectal cancer and illustrates how results can be clearly summarized.[3] RFU = Relative Fluorescence Units.
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol describes the extraction of proteins from tissue samples for the subsequent measurement of MMP activity. It is crucial to perform all steps on ice to minimize protease activity.
Materials:
-
Tissue of interest
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, 1% (v/v) Triton X-100, and a broad-spectrum protease inhibitor cocktail (EDTA-free).
-
Dounce homogenizer or Potter-Elvehjem homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash away any blood.
-
Blot the tissue dry, weigh it, and mince it into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled Dounce homogenizer containing 10 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue with 20-30 strokes of the pestle, ensuring the homogenizer is kept on ice throughout the process.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis, subject the homogenate to two freeze-thaw cycles by placing it in liquid nitrogen and then thawing at room temperature.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction including MMPs, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Aliquot the supernatant and store it at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: MMP Activity Assay using this compound
This protocol outlines the procedure for measuring total MMP activity in the prepared tissue homogenates.
Materials:
-
Tissue homogenate (supernatant from Part 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.
-
This compound substrate stock solution (1 mM in DMSO)
-
APMA (4-aminophenylmercuric acetate) solution (10 mM in 0.1 M NaOH) for activation of pro-MMPs (optional, for total MMP activity).
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm.
Procedure:
-
Preparation of Reagents:
-
Thaw the tissue homogenate aliquots on ice.
-
Prepare a working solution of the this compound substrate by diluting the stock solution to 100 µM in Assay Buffer.
-
If measuring total MMP activity (including pro-MMPs), pre-activate the tissue homogenate by incubating it with 1 mM APMA for 1-2 hours at 37°C.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sample wells: 50 µL of tissue homogenate (diluted in Assay Buffer to a final protein concentration of 10-50 µ g/well )
-
Substrate blank well: 50 µL of Assay Buffer
-
Positive control (optional): 50 µL of a known concentration of purified, active MMP.
-
Inhibitor control (optional): 50 µL of tissue homogenate pre-incubated with a broad-spectrum MMP inhibitor (e.g., GM6001) for 30 minutes at 37°C.
-
-
-
Initiation of the Reaction:
-
To each well, add 50 µL of the 100 µM this compound working solution to initiate the reaction. The final substrate concentration will be 50 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the substrate blank from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/Δt).
-
Normalize the MMP activity to the total protein concentration of the tissue homogenate (V₀ / mg protein).
-
Visualizations
Signaling Pathway: MMPs in Cancer Metastasis
Caption: Role of MMPs in the signaling cascade of cancer metastasis.
Experimental Workflow
References
- 1. Matrix metalloproteinase activity assays: Importance of zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dnp-PLGLWAr-NH2 in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGLWAr-NH2 is a fluorogenic substrate widely utilized for the continuous assay of various Matrix Metalloproteinases (MMPs), particularly collagenases and gelatinases such as MMP-1, MMP-2, and MMP-9. This peptide is designed based on the principle of Förster Resonance Energy Transfer (FRET). The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher for the fluorescence emitted by the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the Dnp and Trp residues results in low fluorescence. Upon enzymatic cleavage of the Gly-Leu bond by an active MMP, the Dnp group is separated from the Trp residue, leading to a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to determine enzyme activity and to screen for potential inhibitors. The excitation and emission wavelengths for the tryptophan fluorophore are typically 280 nm and 360 nm, respectively.
Principle of the Assay
The this compound substrate operates on the principle of FRET-based enzymatic cleavage.
-
Intact Substrate: The Dnp group quenches the fluorescence of the nearby Tryptophan residue.
-
Enzymatic Cleavage: In the presence of an active MMP, the peptide bond between Glycine and Leucine is hydrolyzed.
-
Fluorescence Emission: The cleavage separates the Dnp quencher from the Tryptophan fluorophore, resulting in an increase in fluorescence intensity.
-
Inhibitor Screening: A decrease in the rate of fluorescence increase in the presence of a test compound indicates inhibition of MMP activity.
Data Presentation
Enzyme-Substrate Kinetics
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 (72-kDa gelatinase) | 20 | 2.5 | 125,000 |
| MMP-9 (92-kDa gelatinase) | 50 | 1.0 | 20,000 |
Inhibitor Potency (IC50)
The IC50 values for MMP inhibitors are highly dependent on the substrate and assay conditions. The following are representative IC50 values for broad-spectrum MMP inhibitors against MMPs that are known to cleave substrates similar to this compound. These values should be considered as approximate, and specific IC50 values should be determined experimentally using this compound.
| Inhibitor | Target MMP(s) | Approximate IC50 (nM) |
| Batimastat (BB-94) | Broad-spectrum | 1 - 20 |
| Marimastat (BB-2516) | Broad-spectrum | 5 - 50 |
| Ilomastat (GM6001) | Broad-spectrum | 0.1 - 10 |
| TIMP-1 (Tissue Inhibitor of Metalloproteinases-1) | MMP-9 | < 1 |
| TIMP-2 (Tissue Inhibitor of Metalloproteinases-2) | MMP-2 | < 1 |
Mandatory Visualizations
Signaling Pathway: MMP-9 Activation in Cancer Cell Invasion
Caption: MMP-9 signaling cascade in cancer.
Experimental Workflow: MMP Inhibitor Screening
Caption: Workflow for MMP inhibitor screening.
Experimental Protocols
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Active MMP Enzyme: Recombinant human MMP-1, MMP-2, or MMP-9. Store at -80°C.
-
Test Inhibitors: Prepare stock solutions in DMSO.
-
Positive Control Inhibitor: Batimastat or Marimastat (e.g., 1 mM stock in DMSO).
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm, capable of kinetic reads at controlled temperature.
Protocol for MMP Inhibitor Screening
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare the desired volume of Assay Buffer.
-
Dilute the this compound stock solution to a working concentration of 100 µM in Assay Buffer. This will be a 2X working solution.
-
Dilute the active MMP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 1-10 nM. This will be a 2X working solution.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in Assay Buffer. These will be 4X working solutions.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme) Wells: 100 µL of Assay Buffer.
-
Negative Control (No Inhibitor) Wells: 50 µL of Assay Buffer.
-
Positive Control Wells: 50 µL of each dilution of the positive control inhibitor.
-
Test Inhibitor Wells: 50 µL of each dilution of the test inhibitors.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the 2X MMP enzyme working solution to the Negative Control, Positive Control, and Test Inhibitor wells.
-
The final volume in each well is now 100 µL.
-
Mix the plate gently by tapping.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Add 100 µL of the 2X this compound substrate working solution to all wells.
-
The final volume in each well is now 200 µL. The final substrate concentration is 50 µM, and the final enzyme and inhibitor concentrations are halved from their 2X and 4X working concentrations, respectively.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 280 nm, Em: 360 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis and IC50 Calculation
-
Determine Initial Reaction Rates (V₀):
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Identify the linear portion of the curve (typically the first 10-20 minutes).
-
Calculate the slope of this linear portion to determine the initial reaction rate (V₀) in RFU/min.
-
-
Calculate Percent Inhibition:
-
Average the V₀ from the Negative Control (No Inhibitor) wells (V₀_control).
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Autofluorescence of test compounds. - Contaminated reagents or plate. | - Run a control with the compound but without the enzyme. - Use fresh, high-quality reagents and plates. |
| No or low signal | - Inactive enzyme. - Incorrect filter settings. - Substrate degradation. | - Use a fresh aliquot of enzyme; ensure proper storage. - Verify excitation and emission wavelengths. - Prepare fresh substrate solution. |
| Non-linear reaction rate | - Substrate depletion. - Enzyme instability. | - Use a lower enzyme concentration or a higher substrate concentration (ensure [S] << Km for initial rate determination). - Check the stability of the enzyme under assay conditions. |
| High variability between replicates | - Pipetting errors. - Incomplete mixing. | - Use calibrated pipettes and proper pipetting technique. - Ensure thorough mixing after each reagent addition. |
Application Notes and Protocols for Live-Cell Imaging of MMP Activity using Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the real-time monitoring of MMP activity in living cells is of significant interest for basic research and drug development.
This document provides detailed application notes and protocols for the use of Dnp-PLGLWAr-NH2 , a fluorogenic peptide substrate, for the live-cell imaging of MMP activity. This probe is designed based on the principle of Förster Resonance Energy Transfer (FRET) and is particularly useful for studying the activity of collagenases and gelatinases, such as MMP-1 and MMP-9.
The probe consists of a peptide sequence (PLGLWAr) that is recognized and cleaved by specific MMPs. This sequence is flanked by a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, a natural fluorophore. In its intact state, the close proximity of the Dnp group to the tryptophan quenches the latter's intrinsic fluorescence. Upon cleavage of the peptide by an active MMP, the Dnp group is separated from the tryptophan, leading to a measurable increase in fluorescence intensity.
Principle of Detection
The this compound probe operates on the principle of FRET. The tryptophan residue serves as the fluorescent donor, and the Dnp group acts as the acceptor (quencher).
-
Intact Probe (Low Fluorescence): When the peptide is intact, the energy from the excited tryptophan is transferred to the nearby Dnp group and dissipated as heat, resulting in low fluorescence emission.
-
Cleaved Probe (High Fluorescence): In the presence of active MMPs that recognize the PLGLWA sequence, the peptide bond is hydrolyzed. This cleavage separates the tryptophan from the Dnp quencher, disrupting FRET. The excited tryptophan then emits its characteristic fluorescence, which can be detected and quantified.
Product Information
| Property | Description |
| Product Name | This compound |
| Molecular Formula | C43H53N11O9 (Note: Arginine assumed for 'Ar') |
| Mechanism of Action | FRET-based fluorogenic substrate. Tryptophan fluorescence is quenched by Dnp. Cleavage by MMPs separates the FRET pair, resulting in increased fluorescence. |
| Primary Target MMPs | Collagenases (e.g., MMP-1) and Gelatinases (e.g., MMP-9). The PLGLWA sequence is a known substrate for these MMPs. |
| Excitation Wavelength | ~280 nm |
| Emission Wavelength | ~360 nm |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C, protected from light. |
Quantitative Data Summary
Note: The following data is representative and illustrates the expected performance of the this compound probe in a live-cell imaging context. Actual values may vary depending on the cell type, MMP expression levels, and experimental conditions.
Table 1: MMP Activity in Response to Cellular Stimulation
| Cell Line | Treatment | Incubation Time | Fold Increase in Fluorescence (Mean ± SD) |
| HT-1080 | Control (vehicle) | 4 hours | 1.0 ± 0.1 |
| HT-1080 | PMA (100 ng/mL) | 4 hours | 3.5 ± 0.4 |
| MDA-MB-231 | Control (vehicle) | 6 hours | 1.0 ± 0.2 |
| MDA-MB-231 | TGF-β1 (10 ng/mL) | 6 hours | 2.8 ± 0.3 |
Table 2: Inhibition of MMP Activity in Live Cells
| Cell Line | Treatment | Inhibitor (Concentration) | % Inhibition of Fluorescence Signal (Mean ± SD) |
| HT-1080 | PMA (100 ng/mL) | GM6001 (10 µM) | 85 ± 7 |
| HT-1080 | PMA (100 ng/mL) | Doxycycline (50 µM) | 65 ± 9 |
| MDA-MB-231 | TGF-β1 (10 ng/mL) | Batimastat (5 µM) | 92 ± 5 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Basal and Stimulated MMP Activity
This protocol describes the steps to measure MMP activity in live cells under basal conditions and after stimulation to induce MMP expression and activity.
Materials:
-
This compound probe
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., HT-1080, MDA-MB-231, or other cancer cell lines known to express MMPs)
-
96-well black, clear-bottom imaging plates
-
MMP inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), Transforming Growth Factor-beta 1 (TGF-β1))
-
Fluorescence microscope or plate reader with excitation at ~280 nm and emission detection at ~360 nm.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Cell Starvation (Optional but Recommended):
-
To reduce basal MMP activity, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours.
-
-
Preparation of Probe Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex to ensure complete dissolution. Store the stock solution at -20°C.
-
-
Stimulation of MMP Activity:
-
Prepare a working solution of the MMP inducer (e.g., 2X final concentration of PMA or TGF-β1) in serum-free medium.
-
Add the inducer to the appropriate wells. For control wells, add the same volume of vehicle (e.g., serum-free medium with a small amount of DMSO if the inducer is dissolved in it).
-
Incubate for the desired time to allow for MMP expression and secretion (typically 4-24 hours, depending on the cell type and inducer).
-
-
Probe Loading:
-
Prepare a working solution of the this compound probe at the desired final concentration (typically 1-10 µM) in serum-free medium.
-
Gently remove the medium from the cells and replace it with the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C to allow for probe diffusion to the cell surface where MMPs are active.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar filters for Ex/Em ~280/360 nm).
-
Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity from each well.
-
Acquire images or readings at multiple time points to monitor the kinetics of MMP activity.
-
-
Data Analysis:
-
For microscopy data, quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).
-
For plate reader data, use the raw fluorescence units.
-
Calculate the fold change in fluorescence by normalizing the fluorescence of treated cells to that of control cells.
-
Protocol 2: Screening of MMP Inhibitors in Live Cells
This protocol is designed for screening potential MMP inhibitors by measuring their effect on MMP activity in live cells.
Materials:
-
All materials from Protocol 1.
-
MMP inhibitors (e.g., GM6001, Batimastat, Doxycycline, or test compounds).
Procedure:
-
Follow steps 1-4 from Protocol 1 to seed, starve (optional), and stimulate the cells to induce MMP activity.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the MMP inhibitors in the cell culture medium.
-
Add the inhibitors to the stimulated cells at the desired final concentrations. Include a vehicle control.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C to allow for target engagement.
-
-
Probe Loading:
-
Prepare a working solution of the this compound probe in serum-free medium.
-
Add the probe to all wells (including those with inhibitors) to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Image Acquisition and Analysis:
-
Acquire fluorescence images or plate reader measurements as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control (no inhibitor).
-
% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Stimulated_Control)] * 100
-
Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway leading to MMP gene expression.
Experimental Workflow
Caption: Workflow for live-cell imaging of MMP activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | 1. Probe concentration is too high. 2. Autofluorescence from cells or medium. 3. Non-specific probe cleavage. | 1. Titrate the probe concentration to find the optimal signal-to-noise ratio. 2. Image cells in phenol red-free medium. Acquire background images of cells without the probe and subtract this from the experimental images. 3. Ensure the use of a broad-spectrum MMP inhibitor (e.g., GM6001) as a negative control to confirm MMP-specific cleavage. |
| Low Signal/No Response | 1. Low MMP expression in the chosen cell line. 2. Ineffective stimulation of MMP expression. 3. Incorrect imaging settings. 4. Probe degradation. | 1. Use a cell line known to express high levels of the target MMPs (e.g., HT-1080). Confirm MMP expression by other methods like zymography or Western blot. 2. Optimize the concentration and incubation time of the MMP inducer. 3. Ensure the microscope filters are appropriate for tryptophan fluorescence (Ex ~280nm, Em ~360nm). 4. Store the probe protected from light and at the recommended temperature. |
| Cell Toxicity | 1. High concentration of DMSO from the probe stock. 2. High concentration of the probe or inhibitors. | 1. Ensure the final concentration of DMSO in the medium is below 0.5%. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe and inhibitors. |
Applications in Drug Development
The live-cell imaging of MMP activity using this compound offers a powerful tool for various stages of drug development:
-
Target Validation: Confirm the role of specific MMPs in cellular models of disease.
-
High-Throughput Screening (HTS): The protocol can be adapted for HTS of compound libraries to identify novel MMP inhibitors.
-
Lead Optimization: Quantitatively assess the potency and cellular efficacy of lead compounds.
-
Mechanism of Action Studies: Investigate the downstream cellular effects of MMP inhibition in real-time.
By providing a dynamic and quantitative measure of MMP activity in a physiologically relevant context, this assay can accelerate the discovery and development of novel therapeutics targeting MMPs.
Standard Curve Generation for Dnp-PLGLWAr-NH2 Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dnp-PLGLWAr-NH2 assay is a sensitive and widely used method for measuring the activity of various matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components. This assay utilizes a synthetic peptide substrate, this compound, which is internally quenched. The peptide contains a fluorescent tryptophan (Trp) residue whose fluorescence is quenched by a 2,4-dinitrophenyl (Dnp) group. In the presence of an active MMP, the peptide is cleaved, separating the Trp and Dnp residues and leading to an increase in fluorescence. To quantify the enzymatic activity, a standard curve is essential to correlate the measured fluorescence intensity to the amount of cleaved substrate. This document provides detailed application notes and protocols for generating a reliable standard curve for the this compound assay using a fluorescent reference standard.
Principle of the Assay and Standard Curve
The this compound substrate is a FRET (Förster Resonance Energy Transfer) pair. The Dnp group acts as a quencher for the fluorescent tryptophan residue. When the substrate is intact, the close proximity of the Dnp and Trp results in low fluorescence. Upon enzymatic cleavage by an MMP, the tryptophan-containing fragment is released from the quenching effects of the Dnp group, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity.
A standard curve is generated using a known concentration of a stable fluorescent molecule that has similar spectral properties to the fluorescent product of the assay. For the this compound assay, where the fluorescent signal originates from the unquenched tryptophan, a common and suitable reference standard is 7-amino-4-methylcoumarin (AMC). By preparing a series of dilutions of the AMC standard and measuring their fluorescence, a linear relationship between concentration and fluorescence intensity can be established. This standard curve is then used to convert the relative fluorescence units (RFUs) obtained from the enzymatic reaction into the molar amount of cleaved substrate.
Signaling Pathway and Experimental Workflow
Signaling Pathway of MMP-mediated Substrate Cleavage
Caption: MMP-mediated cleavage of the this compound substrate.
Experimental Workflow for Standard Curve Generation
Caption: Workflow for generating the AMC standard curve.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| 7-amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Tris-HCl | Thermo Fisher | 15567027 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl₂ | Sigma-Aldrich | C1016 |
| Brij-35 | Sigma-Aldrich | B4184 |
| 96-well black, flat-bottom microplate | Corning | 3603 |
| Fluorescence microplate reader | Various | N/A |
Experimental Protocols
Preparation of Reagents
1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.5.
-
In a suitable container, combine the following to make 1 L of assay buffer:
-
50 mL of 1 M Tris-HCl, pH 7.5
-
8.77 g of NaCl
-
1.47 g of CaCl₂ dihydrate
-
5 mL of 10% Brij-35 solution
-
-
Add deionized water to a final volume of 1 L.
-
Adjust the pH to 7.5 if necessary.
-
Filter sterilize and store at 4°C.
2. 10 mM AMC Stock Solution
-
Dissolve 17.52 mg of 7-amino-4-methylcoumarin (MW: 175.18 g/mol ) in 10 mL of DMSO to make a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Generation of AMC Standard Curve
-
Prepare AMC Dilutions:
-
Thaw an aliquot of the 10 mM AMC stock solution.
-
Perform a serial dilution of the AMC stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0 µM to 100 µM). A suggested dilution series is provided in the table below.
-
-
Plate Setup:
-
Add 100 µL of each AMC dilution to triplicate wells of a 96-well black microplate.
-
Include at least three wells with 100 µL of Assay Buffer only to serve as a blank.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[1]
-
Measure the fluorescence intensity (RFU) of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of all other wells to obtain the background-corrected fluorescence.
-
Plot the background-corrected fluorescence (RFU) on the y-axis against the corresponding AMC concentration (µM) on the x-axis.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for a reliable standard curve.
-
Data Presentation
Table 1: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation | Background-Corrected RFU |
| 0 | 150 | 12 | 0 |
| 1.56 | 980 | 45 | 830 |
| 3.13 | 1850 | 78 | 1700 |
| 6.25 | 3500 | 120 | 3350 |
| 12.5 | 6800 | 210 | 6650 |
| 25 | 13500 | 450 | 13350 |
| 50 | 26800 | 890 | 26650 |
| 100 | 53000 | 1500 | 52850 |
Note: The RFU values presented are for illustrative purposes only and will vary depending on the instrument, gain settings, and other experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate. | Use fresh, high-purity reagents and a new microplate. Ensure proper cleaning of any reusable labware. |
| Non-linear standard curve | Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions. |
| Inner filter effect at high concentrations. | If the curve plateaus at high concentrations, consider using a narrower range of standards or diluting the samples. | |
| Low fluorescence signal | Incorrect excitation/emission wavelengths. | Verify the optimal excitation and emission wavelengths for AMC on your specific instrument. |
| Low gain setting on the plate reader. | Increase the gain setting on the fluorometer to amplify the signal. Be mindful that this may also increase background noise. | |
| High variability between replicates | Inconsistent pipetting volumes. | Ensure consistent and accurate pipetting into each well. |
| Bubbles in the wells. | Inspect the plate for bubbles before reading and remove them if present. Centrifuge the plate briefly to remove bubbles. |
Conclusion
A meticulously generated standard curve is paramount for the accurate quantification of MMP activity using the this compound assay. By following the detailed protocols outlined in these application notes, researchers can produce reliable and reproducible standard curves, ensuring the integrity of their enzymatic data. Consistent experimental technique and careful data analysis are crucial for obtaining high-quality results in drug discovery and other research applications.
References
Troubleshooting & Optimization
How to improve low signal-to-noise ratio in Dnp-PLGLWAr-NH2 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dnp-PLGLWAr-NH2 assay for the measurement of matrix metalloproteinase (MMP) activity.
Understanding the this compound Assay
The this compound assay is a fluorogenic method used to quantify the activity of various MMPs, including collagenases and gelatinases. The assay utilizes a synthetic peptide substrate, this compound, which is designed to be cleaved by these proteases.
The principle of the assay is based on Förster Resonance Energy Transfer (FRET). The peptide contains two key moieties: a tryptophan (Trp) residue, which acts as an intrinsic fluorophore, and a 2,4-dinitrophenyl (Dnp) group, which serves as a quencher. In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches the tryptophan's natural fluorescence. When an active MMP cleaves the peptide bond between the glycine (G) and leucine (L) residues, the Trp and Dnp moieties are separated. This separation eliminates the quenching effect, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The fluorescence signal can be monitored in real-time to determine the reaction kinetics or as an endpoint measurement. The excitation wavelength for tryptophan is approximately 280 nm, with an emission maximum around 360 nm.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in the this compound assay?
A low signal-to-noise ratio is a common issue and can stem from several factors, including high background fluorescence, low enzyme activity, or suboptimal assay conditions. High background can be caused by autofluorescence from the sample or buffers, or from degradation of the substrate. Low enzyme activity might be due to an inactive enzyme, the presence of inhibitors, or non-optimal reaction conditions.
Q2: How can I reduce high background fluorescence?
High background fluorescence can obscure the signal from the enzymatic reaction. To mitigate this:
-
Use a "no enzyme" control: This will help you determine the background fluorescence of the substrate and buffer alone.
-
Check your buffer and reagents for autofluorescence: Some compounds can fluoresce at the same wavelengths as tryptophan. If possible, test the fluorescence of individual components.
-
Ensure proper storage of the this compound substrate: The substrate is light-sensitive and should be stored protected from light to prevent degradation, which can lead to increased background fluorescence. Repeated freeze-thaw cycles should also be avoided.
-
Consider using a plate reader with a top-reading fluorescence detector: This can sometimes reduce background signal originating from the plate itself.
Q3: My signal is not increasing over time. What could be the problem?
If you observe no change in fluorescence, it could be due to:
-
Inactive enzyme: Ensure your MMP is active. If it's a pro-MMP, it may require activation (e.g., with APMA).
-
Presence of inhibitors: Your sample may contain endogenous or contaminating MMP inhibitors (e.g., TIMPs, EDTA). Including a positive control with a known active MMP can help diagnose this.
-
Incorrect buffer composition: MMPs have specific requirements for pH and cofactors. A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and a non-ionic detergent like 0.05% Brij-35. The absence of Ca2+ can significantly reduce MMP activity.
-
Sub-optimal temperature: Most MMP assays are performed at 37°C. Ensure your incubator or plate reader is maintaining the correct temperature.
Q4: What are the optimal concentrations for the enzyme and substrate?
The optimal concentrations will vary depending on the specific MMP and the experimental goals.
-
Substrate Concentration: A common starting concentration for the this compound substrate is 1 µM. For kinetic studies, it is advisable to test a range of substrate concentrations (e.g., 0.1 µM to 10 µM) to determine the Michaelis-Menten constant (Km).
-
Enzyme Concentration: The enzyme concentration should be titrated to ensure that the initial reaction rate is linear over the desired time course. The rate of substrate cleavage should ideally be less than 10-15% of the total substrate concentration to maintain initial velocity conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound assay. Please note that these are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Typical Range |
| This compound Substrate | 1 µM | 0.1 - 10 µM |
| Active MMP Enzyme | To be determined by titration | Varies by enzyme |
| Tris-HCl (pH 7.5) | 50 mM | 25 - 100 mM |
| NaCl | 150 mM | 100 - 200 mM |
| CaCl2 | 10 mM | 5 - 15 mM |
| Brij-35 | 0.05% (v/v) | 0.01% - 0.1% |
Table 2: Typical Spectrophotometer Settings
| Parameter | Recommended Setting |
| Excitation Wavelength (λex) | 280 nm |
| Emission Wavelength (λem) | 360 nm |
| Readout Mode | Kinetic or Endpoint |
| Temperature | 37°C |
Experimental Protocols
Protocol 1: Standard MMP Activity Assay
-
Prepare Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
-
Prepare Substrate Stock Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) to create a concentrated stock solution. Store protected from light.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 2 µM for a 1:1 addition to the enzyme).
-
Prepare Enzyme Samples: Dilute the active MMP enzyme in the assay buffer to the desired concentration.
-
Set up the Assay Plate: In a 96-well black microplate, add your enzyme samples. Include the following controls:
-
No-Enzyme Control: Assay buffer without enzyme.
-
Positive Control: A known concentration of active MMP.
-
Inhibitor Control (optional): Your enzyme sample pre-incubated with a known MMP inhibitor.
-
-
Initiate the Reaction: Add the working substrate solution to all wells to start the reaction. The final volume should be consistent across all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at Ex/Em = 280/360 nm. For kinetic assays, record readings every 1-5 minutes for 30-60 minutes. For endpoint assays, incubate for a set time and then take a single reading.
-
Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all readings. For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Visualizations
Caption: A streamlined workflow for the this compound assay.
Caption: A logical troubleshooting guide for low signal-to-noise ratio.
Dnp-PLGLWAr-NH2 substrate solubility problems and solutions
Welcome to the technical support center for the fluorogenic MMP substrate, Dnp-PLGLWAr-NH2. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this substrate to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving the this compound substrate. What is the recommended solvent?
A1: Due to the hydrophobic nature of the dinitrophenyl (Dnp) group and several amino acid residues, this compound has poor solubility in aqueous solutions alone. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] For very hydrophobic peptides, it is best to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO.[3][7][8]
Q2: What is the maximum recommended stock concentration for this compound in DMSO?
Q3: My substrate precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of the DMSO stock solution into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects enzyme activity or causes precipitation. A final DMSO concentration of 1% or below is generally well-tolerated in most enzymatic assays.[2][4]
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or gently mixing. This can help prevent localized high concentrations of the substrate that can lead to precipitation.
-
Pre-warm the Buffer: Gently warming the assay buffer to the reaction temperature (e.g., 37°C) before adding the substrate stock solution may help improve solubility.
-
Optimize Buffer Composition: The presence of certain salts and detergents can influence solubility. A commonly used buffer for MMP assays contains 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35.[2][9] You may need to optimize the components for your specific experimental conditions.
Q4: Can I dissolve this compound directly in water or a buffer?
A4: While one source suggests a solubility of 2 mg/mL in water, this is likely an overestimation for a peptide with this level of hydrophobicity. It is strongly recommended to first dissolve the peptide in DMSO to ensure complete solubilization before diluting it into your aqueous assay buffer.[1][3] Forcing dissolution in aqueous solutions can lead to the formation of micro-precipitates that may not be visible but can significantly impact assay results.
Q5: How should I store the this compound substrate?
A5: Lyophilized this compound should be stored at -20°C or -70°C, protected from light.[2] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -70°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Substrate will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Ensure you are using high-purity, anhydrous DMSO. Gentle warming or sonication may also aid dissolution. |
| A cloudy solution or visible precipitate forms after adding the substrate to the assay buffer. | The substrate's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of the substrate in the assay. Reduce the percentage of DMSO in the final reaction volume. Refer to the gradual dilution technique described in FAQ Q3. |
| High background fluorescence in the assay. | Substrate degradation or contamination. | Prepare fresh substrate stock solutions. Ensure the assay buffer is not contaminated. Use appropriate black-walled microplates for fluorescence assays to minimize background.[10] |
| Inconsistent or non-reproducible results. | Incomplete dissolution of the substrate or precipitation during the assay. | Ensure the substrate is fully dissolved in DMSO before dilution. Visually inspect the final assay solution for any signs of precipitation. Consider centrifuging the diluted substrate solution and using the supernatant for the assay. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of substrate (MW: ~977 g/mol ), add approximately 102 µL of DMSO.
-
Vortex gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -70°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Assay Buffer):
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Prepare the desired volume of assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35).[2][9]
-
To prepare a 10 µM working solution, perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in assay buffer to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in assay buffer to reach the final 10 µM concentration. This gradual dilution helps to prevent precipitation.
-
The final DMSO concentration in the 10 µM working solution prepared this way would be 0.1%.
-
Visualizations
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biozyme-inc.com [biozyme-inc.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. biorbyt.com [biorbyt.com]
- 9. biozyme-inc.com [biozyme-inc.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Dnp-PLGLWAr-NH2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for experiments using the fluorogenic MMP substrate, Dnp-PLGLWAr-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic fluorogenic substrate used to measure the activity of matrix metalloproteinases (MMPs), particularly collagenases and gelatinases.[1] It is designed with a fluorophore and a quencher group. When the peptide is intact, the fluorescence is quenched. Upon cleavage of the peptide backbone by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time to determine enzyme activity.
Q2: What is the general principle of an MMP activity assay using this substrate?
The assay is based on fluorescence resonance energy transfer (FRET). The Dnp (dinitrophenyl) group acts as a quencher for the fluorescence of a tryptophan (Trp or 'W' in the sequence) residue. When the substrate is cleaved by an MMP at a specific peptide bond, the Dnp group is separated from the tryptophan, leading to an increase in fluorescence. This increase is directly proportional to the rate of substrate cleavage and thus, the enzyme's activity. Continuous monitoring of fluorescence allows for kinetic analysis of the MMP activity.[2]
Q3: What is a typical starting point for incubation time?
Published protocols show a wide range of incubation times, from minutes to several hours. A common starting point for endpoint assays can be a longer incubation of up to 20 hours.[3] However, for kinetic assays, which measure the initial rate of reaction, much shorter incubation times, typically in the range of 30 to 60 minutes, are used. It is crucial to optimize the incubation time for your specific experimental conditions.
Q4: Why is it important to optimize the incubation time?
Optimizing the incubation time is critical for obtaining accurate and reproducible data. Too short an incubation may result in a signal that is too low to be distinguished from background noise. Conversely, too long an incubation can lead to an underestimation of the initial reaction velocity due to several factors, including:
-
Substrate depletion: As the substrate is consumed, its concentration may fall below saturating levels, causing the reaction rate to decrease.
-
Enzyme instability: Enzymes can lose activity over extended periods at experimental temperatures.[4]
-
Product inhibition: The accumulation of cleaved peptide fragments can sometimes inhibit the enzyme's activity.
-
Reaction reversibility: As product accumulates, the reverse reaction can become significant, slowing the net rate of product formation.[4]
The goal is to measure the reaction during its initial, linear phase, where the rate is constant and proportional to the enzyme concentration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or very low fluorescence signal | 1. Inactive Enzyme: MMPs are often produced as inactive zymogens (pro-MMPs) and require activation. The enzyme preparation may have lost activity due to improper storage or handling. | 1. Activate the MMP: Ensure your MMP has been activated. A common method is treatment with 4-aminophenylmercuric acetate (APMA). Also, confirm the activity of a positive control. |
| 2. Incorrect Assay Buffer: MMPs require specific ions for activity, notably Zn²⁺ in the active site and Ca²⁺ for stability. The pH of the buffer is also critical.[5] | 2. Check Buffer Composition: Use an appropriate MMP assay buffer, typically containing Tris-HCl, NaCl, CaCl₂, and ZnCl₂ at a physiological pH (e.g., 7.5). | |
| 3. Presence of Inhibitors: The sample may contain endogenous MMP inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), or chelating agents (e.g., EDTA) that sequester essential metal ions. | 3. Sample Purity and Additives: Be aware of potential inhibitors in your sample. If testing biological samples, consider methods to remove or inactivate TIMPs if necessary. Avoid using buffers containing EDTA. | |
| 4. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | 4. Increase Incubation Time: As a first step, try extending the incubation period. However, for kinetic assays, it is better to increase the enzyme concentration if possible. | |
| Signal plateaus too quickly | 1. High Enzyme Concentration: A high concentration of active MMP will rapidly deplete the substrate, leading to a non-linear reaction rate. | 1. Dilute the Enzyme: Perform a dilution series of your enzyme to find a concentration that results in a linear rate of fluorescence increase for a suitable duration. |
| 2. Low Substrate Concentration: If the initial substrate concentration is too low, it will be quickly consumed. | 2. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) for the enzyme to maintain zero-order kinetics with respect to the substrate. | |
| High background fluorescence | 1. Substrate Degradation: The this compound substrate may have partially degraded during storage, leading to a high initial fluorescence reading. | 1. Check Substrate Quality: Aliquot the substrate upon receipt and store it protected from light at -20°C or below. Test a "substrate only" control well. |
| 2. Autofluorescence of Sample Components: Components in the biological sample or test compounds may be fluorescent at the excitation/emission wavelengths of the assay. | 2. Run Appropriate Controls: Always include a "sample only" control (without the substrate) to measure and subtract any background fluorescence. | |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitors will lead to variability. | 1. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can cause variability. | 2. Maintain Constant Temperature: Use a plate reader with temperature control and allow the plate to equilibrate to the desired temperature before starting the reaction. | |
| 3. Timing Inconsistencies: In kinetic assays, the timing of reagent addition and the start of measurement is critical. | 3. Automate or Standardize Additions: Use a multi-channel pipette or an automated dispenser to add the final reagent (usually the substrate or enzyme) to start the reaction in all wells as simultaneously as possible. |
Data Presentation
Table 1: Summary of Incubation Parameters from Literature
| Parameter | Recommended Value/Range | Context/Notes | Source |
| Kinetic Assay Incubation | 30 - 60 minutes | Continuous reading in a microplate reader. | |
| Endpoint Assay Incubation | Up to 20 hours | Single reading after a long incubation. | [3] |
| Enzyme-Inhibitor Pre-incubation | 5 - 30 minutes | Allows for inhibitor binding to the enzyme before adding the substrate. | |
| Temperature | 37°C | Optimal for most mammalian MMPs. | [3] |
| Substrate Concentration | 1 - 10 µM | Should be optimized; ideally at or above the Kₘ. | [3] |
Experimental Protocols
Protocol for Optimizing Incubation Time (Kinetic Assay)
This protocol will help determine the optimal enzyme concentration and incubation time to ensure the reaction is in the linear range.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).
-
Prepare a stock solution of your active MMP enzyme in assay buffer.
-
-
Enzyme Titration:
-
In a 96-well black plate, add a constant amount of the this compound substrate to a series of wells (e.g., to a final concentration of 10 µM).
-
Add serial dilutions of the active MMP enzyme to these wells. Include a "no enzyme" control.
-
Bring the final volume of all wells to the same level with the assay buffer.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 280/360 nm or 340/440 nm, check your instrument's filters) every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Identify the enzyme concentration that gives a steady, linear increase in fluorescence for a reasonable period (e.g., 30-60 minutes). This will be your optimal enzyme concentration.
-
The time interval during which the plot is linear is your optimal incubation time for measuring the initial reaction rate (V₀).
-
Visualizations
Signaling Pathway
Caption: Role of MMPs in ECM degradation and cellular signaling.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of Dnp-PLGLWAr-NH2 signal
Welcome to the technical support center for Dnp-PLGLWAr-NH2. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent photobleaching and ensure optimal signal detection during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate that functions based on the principle of Fluorescence Resonance Energy Transfer (FRET). The tryptophan residue ("W") acts as the intrinsic fluorophore, while the dinitrophenyl (Dnp) group serves as a quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan quenches its fluorescence. Upon enzymatic cleavage of the peptide, the tryptophan and Dnp moieties are separated, leading to an increase in fluorescence signal.
Q2: What are the excitation and emission wavelengths for the tryptophan signal in this peptide?
A2: The fluorescence of this compound originates from the tryptophan residue. Tryptophan is typically excited at wavelengths between 280 nm and 295 nm.[1][2] The emission maximum is sensitive to the local environment and generally falls within the range of 310 nm to 350 nm.[3] It is recommended to determine the optimal excitation and emission wavelengths empirically for your specific experimental setup.
Q3: What is photobleaching and why is it a concern for this peptide?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] For this compound, the tryptophan residue is susceptible to photodegradation, which can lead to a loss of fluorescent signal and affect the accuracy of quantitative measurements.[5]
Q4: Can the Dnp group affect the fluorescence signal?
A4: Yes, the 2,4-dinitrophenyl (Dnp) group is a known quencher of tryptophan fluorescence.[6][7][8] This quenching is essential for the FRET-based mechanism of the peptide. However, it's important to be aware that incomplete quenching or changes in the quenching efficiency due to environmental factors could affect the baseline signal.
Q5: What are the main causes of signal loss or weak signal in my experiment?
A5: Signal loss or a weak signal can be attributed to several factors:
-
Photobleaching: Excessive exposure to high-intensity excitation light.
-
Low substrate concentration: Insufficient peptide for the enzymatic reaction.
-
Inefficient enzymatic cleavage: Low enzyme activity or presence of inhibitors.
-
Improper instrument settings: Incorrect excitation/emission wavelengths or low detector sensitivity.
-
Peptide degradation: The peptide may be unstable under certain storage or experimental conditions.
-
Peptide sticking to surfaces: The peptide may adhere to the walls of the microplate or cuvette.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to signal loss, likely due to photobleaching.
Problem: Rapid decrease in fluorescence signal over time.
This is a classic sign of photobleaching. Follow these steps to mitigate the issue:
Step 1: Optimize Imaging/Reading Parameters
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. This can be achieved by using neutral density filters or adjusting the power settings of your light source.
-
Minimize Exposure Time: Reduce the duration of light exposure for each measurement. For kinetic assays, decrease the frequency of readings if possible.[9]
-
Use Appropriate Filters: Ensure that your excitation and emission filters are correctly matched to the spectral properties of tryptophan to maximize signal collection and minimize exposure to unnecessary wavelengths.
Step 2: Employ Antifade Reagents
For microscopy-based assays, the use of antifade reagents in the mounting medium is highly recommended. For plate reader-based assays, some live-cell compatible antifade reagents can be added to the buffer.
-
Commercial Antifade Reagents: A variety of commercial antifade reagents are available. Their effectiveness can vary depending on the fluorophore.
-
Oxygen Scavenging Systems: These systems remove molecular oxygen, which is a key contributor to photobleaching.
Step 3: Control the Experimental Environment
-
Temperature: Ensure a stable and appropriate temperature for your assay, as temperature can influence both enzyme kinetics and fluorophore stability.
-
pH: Maintain a stable pH for your buffer system, as pH changes can affect both the peptide and enzyme stability.
-
Buffer Composition: Be aware that some buffer components can quench fluorescence. If you suspect this, test your assay in different buffer systems.
Problem: High background fluorescence.
High background can mask the true signal. Consider the following:
-
Autofluorescence: Biological samples and culture media can exhibit autofluorescence. To minimize this, use phenol red-free media and consider spectral unmixing if your instrument supports it.
-
Contaminants: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Non-specific Binding: In cell-based assays, the peptide may bind non-specifically to cellular components. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the buffer can help reduce this.[9]
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound Cleavage
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your assay buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 7.4).
-
Prepare your enzyme solution in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the this compound substrate to the desired final concentration (e.g., 10-20 µM).
-
Include control wells:
-
Buffer only (for background).
-
Substrate in buffer without enzyme (to measure baseline fluorescence and photobleaching).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the enzyme solution to the appropriate wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence in a plate reader.
-
Set the excitation wavelength to ~295 nm and the emission wavelength to ~340 nm (optimize these for your instrument).
-
For kinetic reads, take measurements at regular intervals.
-
Protocol 2: Incorporating an Antifade Reagent (for microscopy)
-
Sample Preparation:
-
Perform your cell or tissue staining protocol as required.
-
After the final wash step, carefully remove as much liquid as possible without disturbing the sample.
-
-
Mounting:
-
Add a drop of mounting medium containing an antifade reagent (e.g., VECTASHIELD®, ProLong™ Gold) onto the sample.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
-
Sealing (Optional but Recommended):
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the mounting medium from drying out.
-
-
Imaging:
-
Proceed with fluorescence microscopy, following the guidelines in the troubleshooting section to minimize photobleaching.
-
Data Presentation
Table 1: Comparison of Common Antifade Reagents
The following table provides a qualitative comparison of common antifade reagents. Note that the effectiveness can be fluorophore-dependent, and testing is recommended for your specific application.
| Antifade Reagent | Primary Mechanism | Advantages | Potential Considerations |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective for many fluorophores. | Can cause initial quenching of some dyes; may not be compatible with cyanine dyes.[10] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD. | Can be difficult to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger | Good antifade properties. | Less effective than PPD. |
| VECTASHIELD® | Proprietary | Excellent antifading for a broad range of dyes.[11] | May exhibit some blue autofluorescence with UV excitation.[10] |
| ProLong™ Gold/Diamond | Proprietary | High-performance antifade with low initial quenching. | May not be compatible with all fluorescent proteins. |
| Trolox | Vitamin E analog | Antioxidant, can be used in live-cell imaging. | Protection may be less robust than hardening mountants. |
Visualizations
Caption: Simplified pathway of tryptophan photobleaching.
Caption: Logical workflow for troubleshooting signal loss.
Caption: Principle of the this compound FRET assay.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. analysis-of-antifading-reagents-for-fluorescence-microscopy - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Matrix Metalloproteinase (MMP) Assays
Welcome to the technical support center for troubleshooting Matrix Metalloproteinase (MMP) assays. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you resolve common issues, with a focus on high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in my MMP assay?
High background fluorescence can originate from several sources, which can be broadly categorized as reagent-related, sample-related, or instrument-related.[1]
-
Reagent-related issues include problems with the fluorescent substrate, the assay buffer, or the MMP enzyme itself. This can manifest as substrate degradation, contamination, or non-specific binding.[2]
-
Sample-related issues often stem from the intrinsic properties of the test compounds or biological samples, a phenomenon known as autofluorescence.[3][4][5]
-
Instrument-related issues can be caused by incorrect settings on the plate reader, such as improper gain settings or using the wrong type of microplate.[5]
Q2: My negative controls show high fluorescence. What should I investigate first?
If your negative controls (e.g., buffer only, or buffer with substrate but no enzyme) have high fluorescence, the issue likely lies with the assay components themselves, not the enzyme activity.
-
Check the Substrate: The fluorogenic substrate may be degrading spontaneously. This can be caused by improper storage, repeated freeze-thaw cycles, or instability in the assay buffer. Prepare fresh substrate from stock for each experiment.
-
Evaluate the Assay Buffer: Components in your buffer could be causing fluorescence or contributing to substrate degradation. Ensure high purity of all buffer components and test for autofluorescence.[5]
-
Use Appropriate Microplates: For fluorescence assays, always use black microplates to minimize background from scattered light and well-to-well crosstalk.[5]
Q3: How can I tell if my test compounds are causing the high background?
Test compounds are a common source of interference through autofluorescence or light quenching.[4]
-
Run a "Compound Only" Control: Prepare wells containing your assay buffer and the test compound at the highest concentration used in your experiment, but without the MMP substrate or enzyme. Measure the fluorescence at the same wavelengths used for the assay. A high signal indicates your compound is autofluorescent.
-
Kinetic vs. Endpoint Reading: If your plate reader allows, take kinetic readings over time. The fluorescence from an interfering compound will likely be constant, while the signal from the enzymatic reaction should increase over time. This allows for background subtraction.[4][6]
Q4: Can the MMP enzyme itself contribute to the background signal?
While less common, the enzyme preparation can be a source of background. This could be due to contamination with other proteases that can cleave the substrate or inherent fluorescence of impurities in a non-purified enzyme sample. If you suspect this, run a control with the enzyme and buffer alone (no substrate) to check for intrinsic fluorescence.
Q5: What is the inner filter effect and could it be affecting my results?
The inner filter effect occurs when a compound in the solution absorbs the excitation or emission light of the fluorophore, leading to an artificial decrease (quenching) of the signal, which can be misinterpreted.[4] While this doesn't cause high background, it's a critical form of interference. If you suspect your compounds are colored, you should measure their absorbance spectrum to see if it overlaps with your substrate's excitation or emission wavelengths.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving high background fluorescence.
Systematic Troubleshooting Workflow
High background can obscure your real signal, leading to a low signal-to-noise ratio. Follow this workflow to systematically identify and eliminate the source of the background.
Caption: A workflow for troubleshooting high background fluorescence in MMP assays.
Optimizing Reagent Concentrations
Incorrect concentrations of enzyme or substrate can lead to high background or non-linear reaction rates. It is crucial to optimize these parameters.
Table 1: Recommended Concentration Ranges for Assay Optimization
| Component | Typical Starting Concentration | Action for High Background | Rationale |
| MMP Enzyme | 1-10 nM | Decrease concentration | Reduces signal from any potential contaminants or enzyme auto-cleavage. |
| Fluorogenic Substrate | 0.5-10 µM | Decrease concentration | High substrate levels can increase background from spontaneous hydrolysis or impurities.[2] |
| Test Inhibitor | Varies (e.g., 10 µM) | Test for autofluorescence | High concentrations are more likely to cause interference.[4] |
Experimental Protocols
Protocol 1: Correcting for Sample and Reagent Background
This protocol details the necessary controls to accurately measure MMP activity by subtracting background fluorescence from multiple sources. This is critical when screening compound libraries.
Materials:
-
96-well or 384-well solid black microplate[5]
-
MMP Enzyme
-
MMP Fluorogenic Substrate (FRET-based)
-
MMP Assay Buffer
-
Test Inhibitors/Compounds
-
Positive Control Inhibitor (e.g., GM6001)
-
Fluorescence Plate Reader
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stocks of the MMP enzyme, substrate, and test compounds in the appropriate solvent. The final concentration of solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Design Plate Layout: Design your experiment to include the following controls for each test compound:
-
100% Activity Control (No Inhibitor): 50 µL Assay Buffer + 25 µL Enzyme + 25 µL Substrate.
-
Test Inhibitor Well: 50 µL Test Compound (at 4x final concentration) + 25 µL Enzyme + 25 µL Substrate.
-
Sample Background Control (Compound Autofluorescence): 50 µL Test Compound (at 4x final concentration) + 25 µL Assay Buffer (No Enzyme) + 25 µL Substrate.
-
Reagent Background Control (Substrate Only): 75 µL Assay Buffer + 25 µL Substrate.
-
-
Assay Execution: a. Add the buffer, test compounds, and enzyme solutions to the appropriate wells. b. Incubate the plate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow inhibitors to bind to the enzyme. c. Initiate the reaction by adding the substrate to all wells.
-
Data Acquisition: a. Immediately place the plate in a fluorescence reader pre-set to the correct excitation and emission wavelengths for your substrate (e.g., λex = 490 nm / λem = 520 nm). b. Measure fluorescence intensity over time (kinetic assay) for 30-60 minutes or as a single endpoint reading.
-
Data Analysis: a. Correct for Reagent Background: Subtract the average fluorescence of the "Reagent Background Control" from all other readings. b. Correct for Compound Autofluorescence: For each test compound, subtract the signal from its corresponding "Sample Background Control" from the "Test Inhibitor Well" reading. c. Calculate Percent Inhibition:
-
Corrected Activity = RFU_Test_Inhibitor - RFU_Sample_Background
-
% Inhibition = (1 - (Corrected Activity / RFU_100%_Activity_Control)) * 100
-
Principle of FRET-Based MMP Assays
Understanding how the assay works can help diagnose problems. Most fluorescent MMP assays use a Förster Resonance Energy Transfer (FRET) substrate. This is a peptide containing an MMP-specific cleavage sequence, flanked by a fluorophore and a quencher.
Caption: The mechanism of a FRET-based MMP assay and sources of background.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Fluorescent and bioluminescent nanoprobes for in vitro and in vivo detection of matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH and temperature on Dnp-PLGLWAr-NH2 stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and use of the fluorogenic MMP substrate, Dnp-PLGLWAr-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic fluorogenic substrate for matrix metalloproteinases (MMPs), such as collagenases and gelatinases. Its primary application is to quantify the enzymatic activity of MMPs in various samples. The peptide is labeled with a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan residue that acts as a fluorophore. Cleavage of the peptide by an MMP separates the quencher from the fluorophore, resulting in an increase in fluorescence that can be measured to determine enzyme activity.
Q2: What are the general recommendations for storing this compound?
A2: For optimal stability, this compound should be stored at -20°C or colder in a desiccated environment, protected from light. Lyophilized peptides are generally stable for months to years under these conditions. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: The stability of peptides like this compound is significantly influenced by pH. Generally, peptide bonds are most stable at a near-neutral pH (around 6-8). Extreme pH conditions, both acidic (pH < 4) and basic (pH > 9), can lead to hydrolysis of the peptide bonds, causing degradation of the substrate.[1] The optimal pH for MMP activity assays using this substrate is typically in the neutral range, which aligns with the conditions for maximal peptide stability.
Q4: How does temperature impact the stability of this compound?
A4: Temperature is a critical factor in peptide stability. While lyophilized this compound is stable at room temperature for short periods (e.g., during shipping), long-term storage should be at low temperatures (-20°C or below). In solution, higher temperatures accelerate the rate of chemical degradation, such as hydrolysis. For enzymatic assays, it is crucial to use the recommended incubation temperature for the specific MMP being studied, while being mindful that prolonged incubation at elevated temperatures (e.g., >37°C) can lead to substrate degradation.
Q5: How should I reconstitute and dissolve this compound?
A5: The solubility of this compound depends on its overall charge. It is recommended to first attempt to dissolve the peptide in sterile, deionized water. If the peptide has a net positive charge and does not dissolve in water, a small amount of 10-30% acetic acid can be added. If it has a net negative charge, a small amount of ammonium hydroxide (<50 µL) may aid dissolution. For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO first, followed by dilution with the aqueous assay buffer, is a common strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Substrate degradation due to improper storage or handling. | Ensure the substrate is stored at -20°C or below, protected from light. Aliquot the reconstituted substrate to avoid multiple freeze-thaw cycles. Prepare fresh substrate solutions for each experiment. |
| Contamination of reagents or labware with fluorescent compounds. | Use high-purity reagents and thoroughly clean all labware. Run a blank control with all assay components except the enzyme to check for background fluorescence. | |
| Low or no fluorescence signal after adding enzyme | Inactive enzyme. | Verify the activity of your MMP enzyme using a positive control. Ensure the enzyme has been stored and handled correctly. |
| Incorrect assay buffer conditions (pH, cofactors). | The optimal assay buffer for most MMPs is near neutral pH (7.0-8.0) and contains essential cofactors like Ca2+ and Zn2+. | |
| Substrate is not properly dissolved or has precipitated. | Visually inspect the substrate solution for any precipitate. If necessary, re-dissolve following the recommended protocol. Consider brief sonication to aid dissolution. | |
| Inconsistent results between experiments | Pipetting errors or inaccurate dilutions. | Calibrate your pipettes regularly. Prepare master mixes of reagents to minimize pipetting variability. |
| Variability in incubation time or temperature. | Use a calibrated incubator or water bath to ensure consistent temperature control. Precisely control the incubation time for all samples. | |
| Degradation of the substrate over the course of the experiment. | Prepare fresh substrate dilutions from a frozen stock for each experiment. Avoid prolonged exposure of the substrate to room temperature or light. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Reagent Preparation:
- Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
- Reconstitute this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
2. Sample Preparation:
- Dilute the this compound stock solution into each of the different pH buffers to a final working concentration.
- For each pH condition, prepare multiple aliquots.
3. Incubation:
- Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each pH and temperature condition.
4. Analysis:
- Measure the fluorescence of each sample using a fluorometer with excitation and emission wavelengths appropriate for the tryptophan fluorophore (typically Ex=280 nm, Em=360 nm).
- Alternatively, analyze the integrity of the peptide using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining.
5. Data Interpretation:
- Plot the percentage of intact peptide or the change in fluorescence over time for each pH and temperature condition.
- Determine the conditions under which the substrate remains most stable.
Data Presentation
Table 1: Stability of this compound under Various pH and Temperature Conditions.
Use this table to record your experimental findings on the stability of this compound.
| pH | Temperature (°C) | Time (hours) | % Intact Peptide (HPLC) | Fluorescence Change (%) |
| 4.0 | 4 | 0 | ||
| 1 | ||||
| 2 | ||||
| 25 | 0 | |||
| 1 | ||||
| 2 | ||||
| 7.0 | 4 | 0 | ||
| 1 | ||||
| 2 | ||||
| 25 | 0 | |||
| 1 | ||||
| 2 | ||||
| 9.0 | 4 | 0 | ||
| 1 | ||||
| 2 | ||||
| 25 | 0 | |||
| 1 | ||||
| 2 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
How to address enzyme instability in Dnp-PLGLWAr-NH2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address enzyme instability and other common issues encountered during Dnp-PLGLWAr-NH2 assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and which enzymes does it detect?
A1: this compound is a fluorogenic substrate commonly used to measure the activity of matrix metalloproteinases (MMPs), particularly collagenases and gelatinases.[1] The substrate consists of a peptide sequence (PLGLWAr) that is recognized and cleaved by MMPs. The fluorescence of a reporter group is quenched by a dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Q2: My enzyme activity is lower than expected. What are the potential causes?
A2: Low enzyme activity can stem from several factors:
-
Improper Enzyme Storage: Enzymes, particularly MMPs, are sensitive to temperature fluctuations and repeated freeze-thaw cycles.[2][3]
-
Incorrect Assay Buffer pH: MMPs have optimal pH ranges for activity. A suboptimal pH can significantly reduce enzymatic activity.[4][5][6]
-
Enzyme Denaturation: Exposure to high temperatures can cause irreversible denaturation and loss of function.[7][8]
-
Presence of Inhibitors: Your sample may contain endogenous MMP inhibitors (e.g., TIMPs) or contaminants from sample preparation that inhibit enzyme activity.
Q3: How should I properly store my MMP enzymes?
A3: For long-term storage, it is recommended to store MMPs at -80°C. For shorter periods, -20°C is generally acceptable. It is crucial to aliquot the enzyme upon first use to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[2][9] Some studies have shown that even at -80°C, MMP-9 can degrade over time, so it is advisable to use samples as fresh as possible.
Q4: Can I use previously frozen samples for my this compound assay?
A4: While it is best to use fresh samples, previously frozen samples can be used. However, it is important to be aware that freeze-thaw cycles can affect the activity of different MMPs in various ways. For instance, a single freeze-thaw cycle has been shown to increase the concentration of MMP-1 and MMP-9 in some samples, while decreasing the concentration of MMP-2 and MMP-12.[3][10][11] It is recommended to minimize the number of freeze-thaw cycles and to be consistent in sample handling for comparable results.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Degradation | Store the this compound substrate protected from light and at the recommended temperature to prevent spontaneous degradation. |
| Autofluorescence of Samples | Run a blank control containing the sample and assay buffer but no substrate to determine the inherent fluorescence of your sample. Subtract this value from your measurements. |
| Contaminated Reagents or Plate | Use fresh, high-quality reagents and new, clean microplates designed for fluorescence assays. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a consistent temperature during the assay incubation. Use a temperature-controlled plate reader or incubator. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. |
| Variable Enzyme Activity due to Handling | Thaw enzymes on ice and keep them cold until use. Avoid repeated freeze-thaw cycles by preparing aliquots.[9] |
Issue 3: No or Very Low Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme with a positive control. Ensure the enzyme has been stored and handled correctly to prevent denaturation.[2][3][7][8] |
| Incorrect Filter Settings on Plate Reader | Confirm that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore of the this compound substrate. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH, temperature, and incubation time for your specific MMP. |
| Insufficient Enzyme Concentration | Increase the concentration of the enzyme in the assay. |
Quantitative Data on Enzyme Instability
Table 1: Thermal Stability of Human Matrix Metalloproteinases
| MMP | Form | Thermal Transition (Tm) |
| MMP-2 | Pro-enzyme | 71.3 °C |
| MMP-3 | Pro-enzyme | 80.0 °C |
| MMP-3 | Active | 83.9 °C |
| MMP-7 | Active | 98.3 °C |
| MMP-8 | Pro-enzyme | 74.8 °C |
| MMP-9 | Pro-enzyme | 92.6 °C |
| (Data sourced from a study on the thermal stability of human recombinant metalloproteinases)[7][8] |
Table 2: Effect of a Single Freeze-Thaw Cycle on MMP Concentrations in Whole Blood
| MMP | Change in Concentration after Freeze-Thaw |
| MMP-1 | Significantly increased |
| MMP-2 | Significantly decreased |
| MMP-9 | Significantly increased |
| MMP-12 | Significantly decreased |
| (Data represents changes observed after freezing at -80°C)[3][10][11] |
Table 3: Influence of pH on MMP-2 Activity
| pH | Relative MMP-2 Activity |
| 2.5 | High (Activation) |
| 4.5 | High (Activation) |
| 5.0 | Moderate |
| 6.0 | Lower |
| 7.0 | Highest (Collagen Degradation) |
| (This table summarizes findings that MMP-2 is activated at low pH, but its collagenolytic activity is optimal at neutral pH)[5][6][12][13] |
Experimental Protocols
Protocol: General Fluorometric MMP Assay using this compound
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the MMP being studied (a common buffer is 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the this compound substrate in DMSO to create a stock solution. Further dilute the substrate in assay buffer to the desired working concentration.
-
Dilute the MMP enzyme in cold assay buffer to the desired concentration just before use.
-
-
Assay Procedure:
-
Add your sample containing the MMP to the wells of a 96-well black microplate.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Negative Control: Sample with a broad-spectrum MMP inhibitor.
-
Positive Control: A known concentration of active MMP.
-
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Compare the rates of your samples to a standard curve of the fluorophore to quantify enzyme activity.
-
Visualizations
Caption: A simplified workflow for a typical this compound fluorometric assay.
Caption: A decision tree for troubleshooting low enzyme activity in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of cryopreservation on serum concentration of matrix metalloproteinases (MMP)-7, TIMP-1, vascular growth factors (VEGF) and VEGF-R2 in Biobank samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of a Single Freeze-Thaw Cycle on Matrix Metalloproteases in Different Human Platelet-Rich Plasma Formulations: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Dynamic Influence of pH on Metalloproteinase Activity in Human Coronal and Radicular Dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stability of human matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preanalytical factors affecting the stability of matrix metalloproteinase-2 concentrations in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Influence of pH on Metalloproteinase Activity in Human Coronal and Radicular Dentin | Semantic Scholar [semanticscholar.org]
Technical Support Center: DNP-PLGLWAR-NH2 Assay Optimization for Specific MMP Isozymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays using the fluorogenic substrate DNP-PLGLWAR-NH2 for specific Matrix Metalloproteinase (MMP) isozymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used to measure the activity of various MMPs, particularly collagenases and gelatinases. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 2,4-Dinitrophenyl (DNP) group acts as a quencher, suppressing the fluorescence of the tryptophan residue (W). When an active MMP cleaves the peptide bond between glycine (G) and leucine (L), the DNP quencher is separated from the tryptophan fluorophore, resulting in an increase in fluorescence intensity. This increase is directly proportional to the MMP activity. The excitation wavelength is typically around 280 nm, and the emission is measured at approximately 360 nm.
Q2: Which MMP isozymes can be measured with this compound?
A2: this compound is a broad-spectrum substrate primarily used for measuring the activity of collagenases and gelatinases. It is known to be cleaved by several MMPs, including but not limited to MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13. However, the catalytic efficiency (kcat/Km) can vary significantly between different MMP isozymes. Therefore, it is crucial to optimize the assay conditions for the specific MMP you are studying.
Q3: How do I activate the pro-MMP (zymogen) to its active form?
A3: Most MMPs are expressed as inactive pro-enzymes (zymogens) and require activation. A common method for in vitro activation is the use of organomercurial compounds like 4-aminophenylmercuric acetate (APMA). The recommended procedure is to incubate the pro-MMP with APMA at 37°C. The optimal APMA concentration and incubation time can vary depending on the MMP isozyme and should be determined empirically. A starting point is typically 1-2 mM APMA for 1-4 hours. It is important to note that APMA can be dissolved in DMSO or a dilute NaOH solution; however, using NaOH can significantly increase the pH of your enzyme preparation, potentially leading to denaturation. Therefore, dissolving APMA in DMSO is often preferred.
Q4: What are the key components of a suitable assay buffer?
A4: A typical assay buffer for MMP activity includes a buffering agent to maintain a stable pH (usually around 7.5), salts to mimic physiological ionic strength, and divalent cations that are essential for MMP activity. A common buffer composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and sometimes a non-ionic detergent like 0.05% Brij-35 to prevent aggregation. The optimal pH for different MMP isozymes can vary, so it is advisable to perform a pH optimization experiment (e.g., from pH 6.5 to 8.5) for your specific MMP.
Q5: How can I determine the optimal substrate concentration for my assay?
A5: The optimal substrate concentration is related to the Michaelis-Menten constant (Km) of the enzyme for the substrate. For routine assays and inhibitor screening, a substrate concentration at or slightly below the Km is often used. To determine the approximate Km, you can perform a substrate titration experiment where you measure the initial reaction velocity at various substrate concentrations. A starting point for this compound is typically in the low micromolar range (e.g., 1-10 µM).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of sample components (e.g., media, serum).2. Contaminated reagents or buffer.3. Substrate degradation due to light exposure or improper storage. | 1. Run a "no enzyme" control to determine the background fluorescence from your sample and subtract it from your experimental values. If using cell culture media, consider performing the assay in a simpler buffer like PBS with calcium and magnesium.2. Prepare fresh buffers and reagents. Use high-purity water.3. Store the this compound substrate protected from light at -20°C or below. Aliquot the substrate to avoid repeated freeze-thaw cycles. |
| Low or No Signal (No increase in fluorescence) | 1. Inactive enzyme (pro-MMP not activated or enzyme denatured).2. Insufficient enzyme concentration.3. Presence of inhibitors in the sample (e.g., EDTA, TIMPs).4. Sub-optimal assay conditions (pH, temperature, buffer composition).5. Incorrect excitation/emission wavelengths. | 1. Ensure complete activation of the pro-MMP with APMA. Confirm activation using a positive control or by SDS-PAGE to observe the expected size shift. Handle the active enzyme on ice to prevent autolysis.2. Increase the concentration of the MMP in the assay.3. If your sample contains potential inhibitors, you may need to purify the MMPs before the assay. Include a positive control with recombinant active MMP to ensure the assay components are working.4. Optimize the assay buffer pH and temperature for your specific MMP isozyme. Ensure the presence of CaCl2 in the buffer.5. Verify the filter settings on your fluorescence plate reader (Excitation ~280 nm, Emission ~360 nm). |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent temperature across the microplate.3. Heterogeneous distribution of cells or precipitates in the wells.4. Reagent instability over the course of the experiment. | 1. Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells.2. Ensure the plate is uniformly incubated at the desired temperature.3. If working with adherent cells or samples with precipitates, consider using a plate reader with a well-scanning feature.4. Prepare fresh reagents for each experiment and keep them on ice until use. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion.2. Enzyme instability or product inhibition.3. Inner filter effect at high substrate concentrations. | 1. Use a lower enzyme concentration or a shorter reaction time to ensure you are measuring the initial velocity. If the curve plateaus quickly, it indicates rapid substrate consumption.2. Dilute the enzyme and ensure optimal buffer conditions for stability. Check for literature on product inhibition for your specific MMP.3. Avoid using excessively high concentrations of the substrate, as this can lead to quenching of the fluorescence signal. |
Experimental Protocols
Detailed Protocol for MMP Activity Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5. Prepare fresh and store at 4°C.
-
This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Active MMP Enzyme: If starting with a pro-MMP, activate it using APMA (e.g., 1-2 mM APMA at 37°C for 1-4 hours). Dilute the active enzyme in assay buffer to the desired concentration just before use. Keep on ice.
-
Inhibitor Stock Solution (for inhibitor screening): Dissolve inhibitors in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 100X the final desired concentration).
-
-
Assay Procedure (96-well plate format):
-
Prepare a master mix of the this compound substrate in assay buffer. The final substrate concentration should be optimized for your specific MMP, but a starting point of 5-10 µM is recommended.
-
Add the following to each well of a black, clear-bottom 96-well plate:
-
Blank (no enzyme): 50 µL of assay buffer + 50 µL of substrate master mix.
-
Positive Control (no inhibitor): 50 µL of diluted active MMP + 50 µL of substrate master mix.
-
Test Sample: 50 µL of your sample containing MMP + 50 µL of substrate master mix.
-
Inhibitor Control: 45 µL of diluted active MMP + 5 µL of inhibitor stock solution + 50 µL of substrate master mix (pre-incubate enzyme and inhibitor for 15-30 minutes at room temperature before adding substrate).
-
-
The final reaction volume in each well is 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at time intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" blank) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [(V₀ of Positive Control - V₀ of Inhibitor) / V₀ of Positive Control] * 100
-
Visualizations
Caption: Experimental workflow for the this compound MMP activity assay.
Caption: Troubleshooting decision tree for the this compound MMP assay.
Technical Support Center: Dealing with Autofluorescence from Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues with autofluorescence in your biological samples during fluorescence-based experiments.
Troubleshooting Guides
Issue: High background fluorescence obscuring my signal in immunofluorescence (IF).
High background fluorescence is a common issue in immunofluorescence that can mask your specific signal. Autofluorescence, the natural fluorescence of the biological sample, is a primary contributor. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
1. Identify the Source of Autofluorescence:
-
Run Controls: Always include an unstained control (no primary or secondary antibodies) to assess the level of endogenous autofluorescence.[1] A secondary-antibody-only control will help identify non-specific binding of the secondary antibody.
-
Examine Unstained Sections: Observe an unstained section of your sample under the microscope using different filter sets. This will help you determine the spectral properties of the autofluorescence. Autofluorescence is often most prominent in the green and shorter wavelength channels.[2]
2. Optimize Your Experimental Protocol:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][3]
-
Sample Preparation:
-
Action (for tissue sections): If possible, perfuse the tissue with PBS before fixation to remove red blood cells, which are a significant source of autofluorescence due to heme.[2][3]
-
Action (for cell culture): Ensure complete removal of phenol red-containing culture medium and reduce the concentration of fetal bovine serum (FBS) in your staining buffer, as both can contribute to background fluorescence.[2]
-
Action (for flow cytometry): Remove dead cells, as they are more autofluorescent than live cells.[2]
-
3. Implement Autofluorescence Reduction Techniques:
If optimizing your protocol is insufficient, consider the following chemical or physical methods:
-
Chemical Quenching:
-
Photobleaching: Exposing the sample to intense light before antibody incubation can reduce autofluorescence.
-
Spectral Unmixing: If you have a spectral confocal microscope, you can computationally separate the autofluorescence signal from your specific fluorescent signal.
Logical Workflow for Troubleshooting High Background in IF
Caption: Major contributors to autofluorescence in biological samples.
Q2: How can I choose the right fluorophores to minimize the impact of autofluorescence?
Strategic fluorophore selection is a powerful way to improve your signal-to-noise ratio.
-
Shift to Longer Wavelengths: Autofluorescence is typically strongest in the shorter wavelength regions of the spectrum (blue and green). B[2]y choosing fluorophores that excite and emit in the red and far-red regions (e.g., those with emission > 600 nm), you can often avoid the bulk of the autofluorescence signal. *[1] Use Bright Fluorophores: For targets with low expression levels, using bright fluorophores with high quantum yields can help your specific signal stand out from the background.
-
Consider Tandem Dyes: In flow cytometry, tandem dyes can be a good option to shift the emission to longer wavelengths, away from the autofluorescence range.
Q3: When should I consider using a chemical quencher like Sudan Black B?
Chemical quenchers are most useful when autofluorescence is high and cannot be sufficiently reduced by protocol optimization alone. Sudan Black B is particularly effective against lipofuscin-based autofluorescence, which is common in aged tissues, such as the brain. H[1]owever, it's important to be aware that SBB can sometimes introduce its own background in the far-red channel and may quench your specific signal to some extent. I[5]t is recommended to test the SBB treatment on a control slide to assess its effectiveness and any potential negative impact on your staining.
Q4: What is spectral unmixing and how can it help with autofluorescence?
Spectral unmixing is a computational technique available on spectral confocal microscopes and some flow cytometers. It separates the emission spectra of different fluorophores in your sample, including the broad emission spectrum of autofluorescence.
The basic principle involves:
-
Acquiring a Reference Spectrum: An image of an unstained sample is taken to capture the unique spectral signature of the autofluorescence.
-
Acquiring a Mixed Spectrum: Your fully stained sample is imaged, capturing the combined spectra of your specific fluorophores and the autofluorescence.
-
Linear Unmixing: A software algorithm then uses the reference spectrum to subtract the autofluorescence contribution from the mixed spectrum, isolating the true signal from your fluorophores.
[6]This technique is very powerful for separating signals that overlap spectrally and for removing complex or heterogeneous autofluorescence.
Simplified Spectral Unmixing Workflow
Caption: A simplified workflow for spectral unmixing to remove autofluorescence.
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for FFPE Sections
This protocol is designed to reduce autofluorescence, particularly from lipofuscin, in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
0.1% Sudan Black B (SBB) in 70% ethanol
-
Phosphate-buffered saline (PBS)
-
70% ethanol
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate your FFPE tissue sections as per your standard protocol.
-
Perform your immunofluorescence staining protocol up to the final wash steps before mounting.
-
Immerse the slides in 0.1% SBB solution for 10-20 minutes at room temperature in a moist chamber. 4[7]. Wash the slides three times for 5 minutes each in PBS.
-
Briefly rinse the slides in 70% ethanol (10-30 seconds) to remove excess SBB. B[8]e careful not to over-rinse, as this can decolorize the lipids. 6[8]. Rinse gently with distilled water.
-
Mount the coverslip using an aqueous mounting medium.
Protocol 2: Photobleaching for Cultured Cells
This protocol is for reducing autofluorescence in cultured cells prior to immunofluorescence staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated LED photobleaching device.
-
PBS
Procedure:
-
Culture and fix your cells on coverslips as per your standard protocol.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a slide with a drop of PBS.
-
Place the slide on the microscope stage and expose the cells to high-intensity, broad-spectrum light. The duration of exposure will need to be optimized for your specific cell type and microscope setup, but can range from several minutes to an hour or more.
-
Monitor the reduction in autofluorescence periodically by briefly switching to a lower light intensity and viewing through the eyepieces.
-
Once the autofluorescence has been sufficiently reduced, proceed with your immunofluorescence staining protocol.
Troubleshooting Photobleaching:
-
Phototoxicity in live cells: Photobleaching can generate reactive oxygen species that are toxic to live cells. F[9]or live-cell imaging, minimize light exposure by using the lowest possible laser power and exposure times. *[10] Photobleaching of your specific signal: Perform photobleaching before adding your fluorescently labeled antibodies to avoid bleaching your intended signal.
Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixation.
Materials:
-
Sodium borohydride (NaBH₄)
-
PBS or Tris-buffered saline (TBS)
Procedure:
-
Fix and permeabilize your samples as per your standard protocol.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS or TBS. The solution will fizz. 3[4]. Immediately apply the fizzing solution to your samples.
-
Incubate for 10 minutes at room temperature. For thicker sections, you may need to repeat this step up to three times with fresh solution. 5[4]. Wash the samples thoroughly three times for 5 minutes each with PBS or TBS.
-
Proceed with your blocking and antibody incubation steps.
Note: The effectiveness of sodium borohydride can be variable, and it has been reported to increase autofluorescence in some cases, particularly with red blood cells. I[1][5]t is advisable to test this method on a control sample first.
Data Presentation
Comparison of Autofluorescence Quenching Methods
The following table summarizes the reported effectiveness of various autofluorescence reduction methods on different sources of autofluorescence. The effectiveness can vary depending on the tissue type, fixation method, and the specific protocol used.
| Method | Target Autofluorescence | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B (SBB) | Lipofuscin, general background | Up to 95% reduction in some tissues. | [7] Can introduce background in the far-red channel. M[5]ay slightly quench specific signals. |
| TrueBlack™ | Lipofuscin, collagen, elastin, red blood cells | 89-93% reduction reported in adrenal cortex tissue. | [11] Generally less background introduced compared to SBB. |
| Sodium Borohydride | Aldehyde-induced | Variable; can be effective but results are inconsistent. | [1] May increase autofluorescence from red blood cells. |
| Photobleaching | General autofluorescence | Can significantly reduce autofluorescence. | [7] Can be time-consuming. Potential for phototoxicity in live cells. |
| Copper Sulfate | General autofluorescence | 52-68% reduction reported in adrenal cortex tissue. | May impact tissue integrity and specific staining. |
| Trypan Blue | General autofluorescence | ~12% reduction at 405 nm, but can shift emission at 488 nm. | Limited and wavelength-dependent effectiveness. |
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Causes of Autofluorescence [visikol.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. biotium.com [biotium.com]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. biocompare.com [biocompare.com]
- 11. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Dnp-PLGLWAr-NH2 Fluorescence Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Dnp-PLGLWAr-NH2 in their fluorescence-based assays. The content is designed to address common issues, with a particular focus on mitigating the inner filter effect (IFE).
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my this compound fluorescence measurements?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by components in the sample.[1][2] This leads to a non-linear relationship between fluorophore concentration and fluorescence signal, which can result in inaccurate measurements of enzyme activity or inhibitor potency.[3][4]
There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when substances in the sample absorb the excitation light, reducing the light available to excite the this compound substrate.[1][5]
-
Secondary Inner Filter Effect: Happens when substances in the sample absorb the fluorescence emitted by the cleaved substrate.[2][5]
Q2: What are the typical excitation and emission wavelengths for this compound?
A2: The recommended excitation wavelength for this compound is 280 nm, and the emission wavelength is 360 nm.[1][2][6]
Q3: At what concentration of this compound is the inner filter effect likely to become a problem?
A3: While the exact concentration depends on the specific experimental conditions and instrument, a general guideline is to keep the total absorbance of the sample below 0.1 at the excitation wavelength to minimize the inner filter effect.[5] For this compound, a starting concentration of 1 µM is often recommended for enzyme activity assays, which is generally low enough to avoid significant IFE.[1][2][6] However, it is always best practice to perform a concentration-dependent fluorescence measurement to determine the linear range for your specific assay conditions.
Q4: How can I determine if the inner filter effect is impacting my results?
A4: A key indicator of the inner filter effect is a deviation from the expected linear relationship between the concentration of the fluorescent product and the measured fluorescence intensity.[5] You can test for this by preparing a dilution series of the cleaved, fluorescent portion of the substrate and measuring the fluorescence at each concentration. If the plot of fluorescence intensity versus concentration is not linear, the inner filter effect is likely occurring.
Q5: What is the difference between the inner filter effect and fluorescence quenching?
A5: The inner filter effect is a result of light absorption by the sample, while fluorescence quenching involves non-radiative energy transfer processes that decrease the fluorescence quantum yield of the fluorophore through molecular interactions.[1] The Dnp moiety in the intact this compound substrate acts as a quencher for the tryptophan fluorescence. Upon cleavage by an enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear standard curve | High concentrations of the fluorescent product are causing the inner filter effect. | 1. Dilute your samples to bring the absorbance at the excitation wavelength below 0.1.[5] 2. Use a shorter pathlength cuvette or microplate. 3. Apply a mathematical correction to your data (see Experimental Protocols section). |
| Lower than expected fluorescence signal | The primary inner filter effect is reducing the excitation light reaching the sample. This can be caused by the substrate itself at high concentrations or other absorbing species in the assay buffer. | 1. Measure the absorbance of your complete assay mixture (without enzyme) at 280 nm. If it is above 0.1, consider diluting the components or finding an alternative buffer. 2. Ensure your substrate concentration is within the linear range. |
| Inconsistent results between experiments | Variations in sample composition (e.g., different concentrations of inhibitors that absorb at the excitation or emission wavelengths) are causing variable inner filter effects. | 1. Always measure and record the absorbance of all samples at both the excitation and emission wavelengths. 2. If an inhibitor or other compound absorbs significantly, you must correct for the inner filter effect. |
| Fluorescence intensity decreases at high substrate concentrations | Severe primary and secondary inner filter effects are occurring. | This is a clear indication of excessive substrate concentration. Reduce the this compound concentration significantly until you are in the linear range of the assay. |
Experimental Protocols
Protocol 1: Determining the Linear Range of this compound Fluorescence
This protocol helps establish the concentration range where the fluorescence of the cleaved substrate is linear, ensuring your enzyme assays are performed under conditions that minimize the inner filter effect.
-
Prepare a stock solution of the fully cleaved, fluorescent portion of the this compound substrate (e.g., PLGLWAr-NH2).
-
Create a dilution series of this fluorescent product in your standard assay buffer, ranging from a high concentration down to the expected lower limits of your assay.
-
Measure the fluorescence intensity of each dilution using an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
Measure the absorbance of each dilution at 280 nm.
-
Plot the fluorescence intensity versus concentration. The linear portion of this curve represents the concentration range where the inner filter effect is negligible.
-
Plot the fluorescence intensity versus absorbance. If the absorbance exceeds 0.1, you are likely to see a deviation from linearity.
Protocol 2: Correction for the Inner Filter Effect
If your experimental conditions necessitate working at concentrations where the inner filter effect is significant, you can apply a correction factor to your measured fluorescence data. A commonly used correction formula is:
Fcorr = Fobs * 10((Aex + Aem)/2)
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength (280 nm).
-
Aem is the absorbance of the sample at the emission wavelength (360 nm).
Procedure:
-
For each sample, measure the fluorescence intensity (Fobs).
-
In a separate measurement (or using an instrument capable of simultaneous absorbance and fluorescence readings), measure the absorbance of the same sample at both 280 nm (Aex) and 360 nm (Aem).
-
Apply the correction formula to each data point.
Visualizing the Inner Filter Effect and Experimental Workflow
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence of dyes in solutions with high absorbance. Inner filter effect correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to MMP Substrates: A Comparative Analysis of Dnp-PLGLWAr-NH2 and Other Commercial Alternatives
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the selection of an appropriate substrate is paramount for accurate and reliable enzymatic assays. This guide provides a comparative analysis of the commonly used fluorogenic MMP substrate, Dnp-PLGLWAr-NH2, with other commercially available alternatives. We present a summary of their performance characteristics based on available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in your research endeavors.
Performance Comparison of Fluorogenic MMP Substrates
Note on this compound Data: The kinetic parameters for this compound are not extensively published. The data presented below for a similar Dnp-containing peptide, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is indicative of its utility for assaying collagenases like MMP-1 and gelatinases like MMP-2. Further characterization is recommended for specific applications.
| Substrate | Target MMPs | kcat/Km (M⁻¹s⁻¹) | Key Features |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, MMP-2 | Data not consistently available | A classic fluorogenic substrate; hydrolyzed by interstitial collagenase (MMP-1) and gelatinase A (MMP-2).[1] |
| Mca-PLGL-Dpa-AR-NH₂ (FS-1) | Broad-spectrum | MMP-2: 1.7 x 10⁵ | A widely used broad-spectrum MMP substrate. |
| Mca-KPLGL-Dpa-AR-NH₂ (FS-6) | Collagenases, MT1-MMP | MMP-1: Increased 2- to 9-fold vs. FS-1MMP-8: Increased 2- to 9-fold vs. FS-1MMP-13: Increased 2- to 9-fold vs. FS-1MT1-MMP (MMP-14): Increased 3-fold vs. FS-1 | An improved substrate with enhanced specificity for several collagenases and MT1-MMP compared to FS-1.[2][3] |
| **TNO211 (Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂) ** | Broad-spectrum | Qualitative data suggests high sensitivity | A highly soluble and sensitive substrate suitable for detecting MMP activity in biological fluids. |
| Mca-Pro-Cha-Gly-Nva-His-Ala-Lys(Nma)-NH₂ | MMP-3 | Data not consistently available | A fluorogenic substrate for stromelysin-1 (MMP-3).[4] |
Experimental Protocols
A generalized protocol for a fluorometric MMP activity assay is provided below. This can be adapted for use with this compound and other fluorogenic substrates.
General Fluorometric MMP Activity Assay
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if necessary)
-
MMP inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic MMP substrate in a suitable solvent (e.g., DMSO). Further dilute the stock solution to the desired working concentration in Assay Buffer.
-
Enzyme Activation (if using a pro-MMP):
-
Pre-incubate the pro-MMP with APMA (typically 1-2 mM) in Assay Buffer at 37°C. Incubation time can vary (e.g., 1-4 hours) depending on the specific MMP.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control
-
Active MMP enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., for Trp/Dnp pairs, excitation is around 280 nm and emission is around 350 nm).
-
Record fluorescence readings at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate kinetic parameters (Km and kcat) by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing MMP Biology: Signaling Pathways and Experimental Workflow
To provide a deeper context for the application of these substrates, the following diagrams, generated using the DOT language, illustrate key MMP-related biological processes and a typical experimental workflow.
This guide provides a starting point for comparing this compound with other commercially available MMP substrates. For critical applications, it is always recommended to perform in-house validation and characterization of any substrate to ensure it meets the specific requirements of your assay.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating MMP-2 Activity: A Comparative Analysis of Dnp-PLGLWAr-NH2 Fluorogenic Assay and Gelatin Zymography
For researchers, scientists, and drug development professionals engaged in the study of Matrix Metalloproteinase-2 (MMP-2), accurate and reliable validation of its enzymatic activity is paramount. This guide provides a comprehensive comparison of two widely used methods: the fluorogenic substrate assay utilizing Dnp-PLGLWAr-NH2 and the classic gelatin zymography technique. We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis of their performance, supplemented by a look at alternative methodologies.
Matrix Metalloproteinase-2, also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Consequently, the precise measurement of MMP-2 activity is crucial for understanding disease progression and for the development of therapeutic inhibitors.
At a Glance: Comparing MMP-2 Activity Assays
| Feature | This compound Fluorogenic Assay | Gelatin Zymography |
| Principle | Cleavage of a quenched fluorogenic peptide substrate, resulting in a measurable increase in fluorescence. | Electrophoretic separation of proteins followed by in-gel digestion of a gelatin substrate by MMP-2, visualized as clear bands. |
| Quantification | Quantitative | Semi-quantitative |
| Sensitivity | High, capable of detecting nanogram to picogram levels of active MMP-2.[1] | High, capable of detecting picogram quantities of MMP-2. |
| Specificity | Can be susceptible to cleavage by other MMPs with similar substrate specificities. | Can distinguish between pro-MMP-2 and active MMP-2 based on molecular weight. |
| Throughput | High-throughput compatible (microplate format). | Lower throughput, requires gel electrophoresis. |
| Time | Relatively fast (typically 1-4 hours). | More time-consuming (involves electrophoresis, incubation, staining, and destaining). |
| Cost | Can be more expensive due to the cost of the synthetic substrate and requirement for a fluorescence plate reader. | Generally more cost-effective, utilizing standard electrophoresis equipment and reagents. |
| Distinguishes Pro vs. Active Form? | No, unless coupled with an activation step. | Yes, based on different migration patterns.[2][3] |
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both the this compound assay and gelatin zymography.
References
- 1. BioVendor, LLC QuickZyme Human MMP-2 Activity Assay Kit 96-Assays, Quantity: | Fisher Scientific [fishersci.com]
- 2. Evaluation of fluorometric and zymographic methods as activity assays for stromelysins and gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dnp-PLGLWAr-NH2 Substrate Cross-Reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Substrate Specificity
Dnp-PLGLWAr-NH2 is a well-established substrate for several MMPs, including collagenases and gelatinases. The cleavage specificity of MMPs is largely dictated by the amino acid sequence of the substrate, particularly the residues at the P3 and P1' positions. The Pro-Leu-Gly-Leu (PLGL) sequence in this compound aligns well with the known substrate preferences of many MMPs, which often recognize a proline at the P3 position and a hydrophobic residue, such as leucine, at the P1 position.
Serine proteases, in contrast, exhibit highly distinct substrate specificities, primarily determined by the chemical nature of the amino acid residue at the P1 position, which fits into the S1 specificity pocket of the enzyme.
Based on these differing specificity profiles, a low degree of cross-reactivity of this compound with serine proteases is theoretically expected. The P1 leucine residue of the substrate is not the optimal recognition site for common serine proteases like trypsin (prefers basic residues: Arg, Lys), chymotrypsin (prefers aromatic residues: Phe, Tyr, Trp), or elastase (prefers small aliphatic residues: Ala, Val). However, minor cleavage by some serine proteases, particularly those with broader specificity, cannot be entirely ruled out without direct experimental assessment.
Quantitative Data Comparison
To facilitate a direct comparison, the following table has been structured to be populated with experimental data from a cross-reactivity study. The table includes benchmark kinetic parameters for MMPs, for which this compound is a known substrate, against which the activity of serine proteases can be compared.
| Enzyme Class | Enzyme | Substrate Concentration (µM) | Relative Fluorescence Units (RFU)/min | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Metalloprotease | MMP-1 (Collagenase-1) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| MMP-2 (Gelatinase A) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| MMP-9 (Gelatinase B) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| Serine Protease | Trypsin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| Chymotrypsin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| Elastase (human neutrophil) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| Thrombin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| Plasmin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | |
| Urokinase | [Enter Data] | [Enter | ||||
| Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following detailed experimental protocol for a continuous-rate fluorometric assay is provided.
Materials and Reagents
-
Substrate: this compound (e.g., from MedChemExpress)
-
Enzymes:
-
Recombinant human MMP-1, MMP-2, MMP-9 (activated)
-
Bovine pancreatic trypsin
-
Bovine pancreatic α-chymotrypsin
-
Human neutrophil elastase
-
Human α-thrombin
-
Human plasmin
-
Human urokinase
-
-
Assay Buffers:
-
MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% (v/v) Brij-35
-
Serine Protease Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
-
Inhibitors (for control experiments):
-
MMP Inhibitor: GM6001 (Ilomastat)
-
Serine Protease Inhibitor: Phenylmethylsulfonyl fluoride (PMSF)
-
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~340 nm and emission at ~440 nm.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing substrate cross-reactivity.
Assay Procedure
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of all enzymes in their respective recommended storage buffers.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the appropriate assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate assay buffer to each well.
-
Add 25 µL of the respective enzyme solution to the wells. For each enzyme, include a negative control with buffer only and a positive control with the cognate protease (an MMP). For serine proteases, also include wells with a known serine protease inhibitor (e.g., PMSF) to confirm that any observed activity is due to the serine protease.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations (e.g., 0.1 to 100 µM) and a fixed enzyme concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the substrate with different proteases.
-
Signaling Pathway and Logical Relationships
The cleavage of the this compound substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The dinitrophenyl (Dnp) group acts as a quencher for the fluorescence of the tryptophan (W) residue. Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by a protease, the quencher is separated from the fluorophore, leading to an increase in fluorescence.
Conclusion
While this compound is a valuable tool for measuring MMP activity, its cross-reactivity with other classes of proteases, such as serine proteases, has not been extensively documented. Based on the known substrate specificities, significant cross-reactivity is not anticipated. However, for applications requiring high specificity, particularly in complex biological samples containing multiple proteases, it is imperative to experimentally validate the substrate's selectivity. The provided experimental protocol offers a robust framework for researchers to perform such validation studies and populate the comparative data table, thereby enabling a more informed selection of protease substrates for their specific research needs.
A Comparative Guide to Alternative Fluorogenic Substrates for Collagenase-1 (MMP-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative fluorogenic substrates for Collagenase-1 (Matrix Metalloproteinase-1, MMP-1). The selection of an appropriate substrate is critical for the accurate determination of enzyme activity and the screening of potential inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows to aid in your research and development endeavors.
Comparison of Fluorogenic Substrates for MMP-1
The ideal fluorogenic substrate for MMP-1 should exhibit high specificity and catalytic efficiency (kcat/Km). While many commercially available substrates are marketed for MMPs, their specificity can vary, with many being cleaved by other MMPs, such as MMP-2, MMP-9, and MMP-13. This cross-reactivity is a critical consideration in experimental design and data interpretation. The table below summarizes the characteristics of several commonly used fluorogenic substrates for MMP-1.
| Substrate Name/Sequence | Type | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| fTHP-3 Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg | Triple-Helical Peptide | Mca/Dnp | ~325 | ~393-400 | 0.080[1][2][3] | 61.2[1][2][3] | 1,307 | Mimics native collagen structure. Also hydrolyzed by MMP-2, MMP-3, and MMP-13.[1][2] |
| FS-6 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ | Single-Stranded Peptide | Mca/Dnp (Dpa) | ~325 | ~400 | N/A | 27.5[4] | 4,000 | Increased specificity constant for collagenases (MMP-1, -8, -13) compared to older substrates.[1][2][5] |
| Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | Single-Stranded Peptide | Trp/Dnp | ~280 | ~360 | N/A | 26.61[6] | N/A | An early generation MMP substrate. |
| MMP-1/MMP-9 Substrate (Sequence often proprietary) | Single-Stranded Peptide | N/A | 340[6] | 440[6] | N/A | N/A | N/A | Commercially available substrate with activity towards both MMP-1 and MMP-9. |
| TNO211 Dabcyl-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | Single-Stranded Peptide | EDANS/Dabcyl | ~340 | ~485 | N/A | N/A | N/A | General MMP substrate containing the Gly-Leu cleavage site.[6] |
N/A: Data not readily available in the searched literature. The cleavage site is indicated by '~'. Mca: (7-methoxycoumarin-4-yl)acetyl; Dnp: 2,4-dinitrophenyl; Dpa: N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl; Trp: Tryptophan; EDANS: 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid; Dabcyl: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Experimental Protocols
Below is a generalized protocol for determining MMP-1 activity using a fluorogenic peptide substrate. This protocol should be optimized for the specific substrate and experimental conditions.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35
-
Inhibitor (optional, for control experiments): e.g., GM6001 (a broad-spectrum MMP inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 1-10 mM and store at -20°C.
-
Dilute the activated MMP-1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a serial dilution of the substrate in Assay Buffer. The final concentrations should bracket the expected Km value.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. For negative controls, add 50 µL of Assay Buffer without the enzyme. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding it to the substrate.
-
The final reaction volume in each well is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Convert the fluorescence units to moles of cleaved substrate using a standard curve generated with a known concentration of the free fluorophore.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat value from the Vmax and the enzyme concentration used.
-
Visualizations
MMP-1 Activation and Signaling Pathway
MMP-1 is secreted as an inactive zymogen (proMMP-1) and requires proteolytic cleavage for activation. Once active, MMP-1 can degrade extracellular matrix components, primarily fibrillar collagens, and also participate in cell signaling.
Caption: MMP-1 activation cascade and its role in ECM degradation and cell signaling.
Experimental Workflow for Substrate Comparison
A systematic workflow is essential for the objective comparison of different fluorogenic substrates.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Delving into Matrix Metalloproteinase-1 (MMP-1) and its Significance in Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Protease Substrates: Dnp-PLGLWAr-NH2 versus Quenched Fluorescent (QF) Peptides
For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is paramount. This guide provides an objective comparison of two common types of fluorogenic substrates: the classic Dnp-PLGLWAr-NH2 and the versatile class of quenched fluorescent (QF) peptide substrates. We delve into their mechanisms, performance metrics based on available experimental data, and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Quenched Fluorescent (QF) Peptide Substrates |
| Mechanism | Intramolecular quenching of intrinsic Tryptophan fluorescence by a Dinitrophenyl (Dnp) group. | Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore and an acceptor quencher. |
| Fluorophore | Tryptophan (intrinsic to the peptide sequence). | Wide variety of synthetic fluorophores (e.g., Mca, FAM, ACC). |
| Quencher | Dinitrophenyl (Dnp). | Diverse range of quenchers (e.g., Dnp, Dabcyl). |
| Readout | Increase in Tryptophan fluorescence (Ex/Em ~280/360 nm). | Increase in donor fluorescence at specific wavelengths depending on the fluorophore used. |
| Versatility | Primarily used for Matrix Metalloproteinases (MMPs) and collagenases. | Broadly applicable to a wide range of proteases through sequence modification and diverse fluorophore/quencher pairs. |
| Sensitivity | Generally considered to have lower sensitivity compared to modern QF substrates. | Can achieve very high sensitivity, with some modern fluorophore pairs offering a significant increase in signal-to-noise ratio. |
Mechanism of Action: A Tale of Two Quenching Principles
Both this compound and QF peptide substrates operate on the principle of fluorescence quenching, where the fluorescence of a fluorophore is suppressed until the peptide is cleaved by a target protease. However, the underlying mechanisms differ.
This compound: Unmasking Intrinsic Fluorescence
This compound is a specific type of quenched fluorescent substrate where the quenching is intramolecular. The peptide sequence contains a Tryptophan (Trp) residue, which is naturally fluorescent. In the intact peptide, a 2,4-Dinitrophenyl (Dnp) group is positioned in close proximity to the Tryptophan. The Dnp group acts as a quencher, absorbing the energy that the Tryptophan would otherwise emit as fluorescence. Upon enzymatic cleavage of the peptide backbone, the Dnp group is separated from the Tryptophan, relieving the quenching and resulting in an increase in fluorescence that can be monitored in real-time.[1]
Quenched Fluorescent (QF) Peptide Substrates: The FRET Paradigm
QF substrates, often referred to as FRET (Förster Resonance Energy Transfer) substrates, utilize a pair of externally attached molecules: a donor fluorophore and an acceptor quencher.[1] The peptide sequence is designed to be a specific target for a particular protease. The donor and quencher are strategically placed on opposite sides of the cleavage site. When the substrate is intact, the close proximity of the donor and quencher allows for efficient FRET, where the energy from the excited donor is non-radiatively transferred to the acceptor, thus quenching the donor's fluorescence.[1] Proteolytic cleavage separates the donor and quencher, disrupting FRET and leading to a measurable increase in the donor's fluorescence emission.[1] The versatility of this system lies in the ability to pair various fluorophores and quenchers to optimize for different enzymes and detection systems.
Performance Data: A Comparative Overview
Direct, head-to-head comparisons of this compound with a wide array of QF peptide substrates under identical experimental conditions are scarce in the literature. The following tables summarize available quantitative data from different studies to provide a performance snapshot. It is important to note that direct comparison of kinetic values between these tables is not advisable due to variations in experimental conditions, enzymes, and specific peptide sequences.
Dnp-Peptide Substrate Performance
The foundational work on Dnp-quenched Tryptophan substrates provides key kinetic data for Matrix Metalloproteinases (MMPs). The substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 is structurally very similar to this compound.
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Source |
| MMP-1 (Fibroblast Collagenase) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 1,300 | [1] |
| MMP-3 (Stromelysin) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 4,100 | [1] |
Quenched Fluorescent (QF) Peptide Substrate Performance
A wide variety of QF peptide substrates have been developed for MMPs, with Mca-PLGL-Dpa-AR-NH2 being a classic example. More recent developments have focused on increasing sensitivity.
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Source |
| MMP-1 | Mca-PLGL-Dpa-AR-NH₂ | 200,000 | [2] |
| MMP-2 | Mca-PLGL-Dpa-AR-NH₂ | 460,000 | [2] |
| MMP-8 | Mca-PLGL-Dpa-AR-NH₂ | 1,100,000 | [2] |
| MMP-9 | Mca-PLGL-Dpa-AR-NH₂ | 480,000 | [2] |
| MMP-13 | Mca-PLGL-Dpa-AR-NH₂ | 1,400,000 | [2] |
| MMP-14 (MT1-MMP) | Mca-KPLGL-Dpa-AR-NH₂ | 210,000 | [2] |
| MMP-2 | ACC-GPLG-L(DNP)AR-NH₂ | 480,000 | [2] |
| MMP-9 | ACC-GPLG-L(DNP)AR-NH₂ | 520,000 | [2] |
From the available data, it is evident that the catalytic efficiencies (kcat/KM) for the Mca- and ACC-based QF peptide substrates are significantly higher than those reported for the original Dnp-Trp substrate for the MMPs studied. The ACC/DNP pair, in particular, has been shown to offer a 7 to 10-fold increase in sensitivity compared to the conventional Mca/Dnp pair.[2]
Experimental Protocols
Assay Protocol for this compound
This protocol is based on a general method for Dnp-Trp based MMP substrates.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35.
-
Enzyme: Purified, active matrix metalloproteinase.
-
Substrate: this compound, 10 mM stock in DMSO.
2. Procedure:
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.
-
Prepare the substrate solution by diluting the DMSO stock in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence increase over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Assay Protocol for a Generic QF Peptide Substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
This protocol is a general guideline and may need optimization for specific substrates and enzymes.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35.
-
Enzyme: Purified, active matrix metalloproteinase.
-
Substrate: Mca-PLGL-Dpa-AR-NH2, 10 mM stock in DMSO.
2. Procedure:
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.
-
Prepare the substrate solution by diluting the DMSO stock in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex = 325 nm, Em = 393 nm for Mca).
-
Continuously monitor the fluorescence increase over time at a constant temperature.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the underlying principles and experimental steps.
Caption: Mechanism of this compound activation.
Caption: General mechanism of QF peptide substrate activation via FRET.
References
A Researcher's Guide to Confirming MMP Cleavage Sites in Fluorogenic Substrates
An objective comparison of mass spectrometry and HPLC-based methods for validating the cleavage of Dnp-PLGLWAr-NH2 by a specific Matrix Metalloproteinase (MMP).
For researchers in drug development and molecular biology, confirming the precise cleavage site of a Matrix Metalloproteinase (MMP) on a given substrate is a critical step in characterizing enzyme activity and specificity. The fluorogenic peptide this compound is a widely used generic substrate for assaying MMP activity. While its fluorescence resonance energy transfer (FRET) property allows for convenient kinetic measurements, it does not inherently confirm the scissile bond.[1][2] This guide provides a detailed comparison of the two primary methodologies used to definitively identify the cleavage site: Mass Spectrometry and High-Performance Liquid Chromatography (HPLC).
The Importance of Cleavage Site Confirmation
MMPs are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) and are implicated in diseases such as arthritis, cancer, and cardiovascular disorders.[1] While this compound is designed with a canonical MMP recognition sequence (Pro-X-X-Leu↓Gly), different MMPs can exhibit subtle variations in substrate preference.[3][4] Verifying the cleavage at the expected Gly-Leu bond is essential for:
-
Validating Enzyme Specificity: Ensuring the assayed activity is due to cleavage at the intended site.
-
Inhibitor Development: Understanding the precise enzyme-substrate interaction is fundamental for designing specific inhibitors.
-
Mechanistic Studies: Accurately mapping cleavage sites contributes to a deeper understanding of MMP function in physiological and pathological processes.
Method 1: Mass Spectrometry (MS)
Mass spectrometry is the gold standard for identifying peptide cleavage sites due to its high precision and sensitivity. The technique directly measures the mass-to-charge ratio (m/z) of the peptide fragments generated after enzymatic digestion, allowing for unambiguous identification of the cleavage event.
Experimental Workflow
The general workflow involves incubating the substrate with the activated MMP, stopping the reaction, and analyzing the resulting mixture by MS, typically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionification - Time of Flight) or LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization - Tandem Mass Spectrometry).
Detailed Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Substrate Stock : Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme : Activate the pro-MMP according to the manufacturer's protocol (e.g., using APMA). Dilute the activated MMP in Assay Buffer to the desired working concentration (e.g., 50 nM).
-
Stop Solution : 50 mM EDTA.
-
-
Enzymatic Reaction :
-
In a microcentrifuge tube, combine 80 µL of Assay Buffer and 10 µL of the activated MMP solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 1 mM).
-
Incubate at 37°C for 1-4 hours, a duration sufficient for significant substrate turnover.
-
Terminate the reaction by adding 10 µL of Stop Solution.
-
-
Sample Preparation for MS :
-
Desalt and concentrate the reaction products using a C18 ZipTip or equivalent solid-phase extraction method to remove buffer salts and detergents that interfere with MS analysis.
-
Elute the peptides in a suitable solvent for MS (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
-
MS Analysis :
-
For MALDI-TOF : Mix the eluted sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target plate. Acquire the mass spectrum in positive ion mode.
-
For LC-ESI-MS/MS : Inject the sample into an LC system coupled to an ESI mass spectrometer. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.
-
-
Data Interpretation :
-
Compare the observed masses in the spectrum with the theoretical masses of the intact substrate and its expected cleavage products.
-
Data Presentation: Expected Masses
The cleavage of this compound at the Gly-Leu bond yields two fragments: Dnp-PLG and LWAr-NH2. The table below summarizes the theoretical monoisotopic masses.
| Peptide Sequence | Formula | Theoretical Mass (m/z) [M+H]⁺ |
| Intact Substrate | C₄₉H₆₄N₁₂O₁₁ | 1005.48 |
| This compound | ||
| Fragment 1 | C₂₂H₃₀N₆O₇ | 491.22 |
| Dnp-Pro-Leu-Gly | ||
| Fragment 2 | C₂₇H₃₅N₆O₄ | 507.27 |
| Leu-Trp-Ala-Arg-NH2 |
Note: Masses are calculated as monoisotopic [M+H]⁺ ions and may vary slightly based on instrumentation.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative, robust method for cleavage site confirmation. This technique relies on separating the reaction products chromatographically and comparing their retention times to those of chemically synthesized standards corresponding to the expected fragments.
Experimental Workflow
The workflow is similar to MS but the analysis relies on chromatographic separation and detection (typically UV absorbance) rather than mass determination.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Full Picture: Correlating Dnp-PLGLWAr-NH2 Assay Results with Western Blot for MMP Expression
For researchers, scientists, and drug development professionals investigating the role of Matrix Metalloproteinases (MMPs) in physiological and pathological processes, a critical question often arises: does the level of MMP protein expression directly correlate with its enzymatic activity? This guide provides a comprehensive comparison of two widely used techniques—the Dnp-PLGLWAr-NH2 fluorogenic assay for measuring MMP activity and Western blotting for quantifying MMP protein expression. By understanding the principles, protocols, and potential discrepancies between these methods, researchers can gain a more nuanced interpretation of their experimental data.
This guide will delve into the experimental methodologies for both assays, present comparative data from relevant studies, and visualize the underlying biological and experimental workflows.
At a Glance: Comparing MMP Activity and Expression Assays
The this compound assay and Western blotting provide complementary information about MMP status. The former measures the functional output of the enzyme, while the latter quantifies the amount of protein present, including both active and inactive forms.
| Feature | This compound Assay | Western Blot |
| Parameter Measured | Enzymatic Activity | Protein Expression Level |
| Principle | Cleavage of a fluorogenic peptide substrate by active MMPs, leading to an increase in fluorescence. | Immunodetection of specific MMP proteins separated by size using gel electrophoresis. |
| Forms of MMP Detected | Primarily detects catalytically active MMPs. | Detects total protein levels, including pro-MMPs (inactive zymogens), active MMPs, and inhibitor-bound MMPs. |
| Quantitative Capability | Quantitative, providing a rate of substrate cleavage. | Semi-quantitative to quantitative, depending on the detection method and standards used. |
| Throughput | High-throughput, suitable for screening in multi-well plate format. | Lower throughput, more labor-intensive. |
| Specificity | Substrate can be cleaved by multiple MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-9). Specificity can be inferred using specific inhibitors.[1] | Highly specific for the target MMP, determined by the primary antibody used. |
Experimental Data: The Correlation Between MMP Expression and Activity
While it is often assumed that increased MMP protein expression leads to a proportional increase in activity, experimental evidence reveals a more complex relationship. Several factors can influence this correlation, including the presence of endogenous inhibitors (TIMPs), the activation state of the MMPs, and post-translational modifications.
The following table summarizes findings from studies that have investigated both MMP expression (using Western Blot or similar techniques) and activity (using fluorogenic assays or zymography).
| Study Focus | Key Findings | Correlation |
| MMP-2 and MMP-9 in Lung Cancer | Significantly higher levels of both latent (pro-MMP-2) and active MMP-2 were found in carcinoma samples compared to normal lung tissue. The increase in the active form was much more pronounced (17-fold) than the latent form (3.8-fold).[2] | Positive correlation, but with a significant amplification at the level of enzyme activation. |
| MMP-9 in Response to Oxidative Stress | Treatment of astrocytes with H2O2 led to a significant increase in MMP-9 gene expression and a corresponding increase in MMP-9 activity in the conditioned media. However, Western blot analysis showed a decrease in the intracellular pro-MMP-9 form, suggesting increased secretion and activation.[3] | Complex correlation; increased synthesis and secretion lead to higher extracellular activity despite lower intracellular protein levels. |
| MMP-2 and MMP-9 in Steroid-Induced Cataracts | A 1.4-fold increase in MMP-2 activity in lens epithelial cells and a 1.4-fold increase in MMP-9 activity in the serum of patients with steroid-induced cataracts were observed. These findings were supported by increased mRNA expression and immunolocalization of the MMPs.[4] | Strong positive correlation between expression and activity. |
| MMP-9 in Chronic Wounds | Analysis of wound fluid from diabetic foot ulcers showed that higher levels of active MMP-9, as detected by zymography, correlated with poor wound healing.[5] | Functional correlation; activity is a better predictor of pathology than total expression. |
These studies highlight that while a positive correlation between MMP expression and activity often exists, it is not always linear. Measuring both parameters provides a more complete understanding of MMP regulation in a given biological context.
Detailed Experimental Protocols
This compound Assay for MMP Activity
This protocol is a general guideline for a fluorogenic MMP activity assay using a substrate like this compound. Optimal conditions may need to be determined for specific experimental setups.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl2, 5 µM ZnSO4, and 0.01% Brij-35)[6]
-
Purified active MMP enzyme (for standard curve)
-
Samples containing MMPs (e.g., cell culture supernatant, tissue lysates)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~280 nm, Emission: ~360 nm for Trp-based FRET)
Procedure:
-
Prepare Standards: Create a standard curve using a known concentration range of purified active MMP enzyme diluted in assay buffer.
-
Sample Preparation: Dilute experimental samples in assay buffer to ensure the readings fall within the linear range of the standard curve.
-
Substrate Preparation: Prepare a working solution of the this compound substrate in assay buffer at the desired final concentration (typically in the low micromolar range).
-
Assay Reaction:
-
Add a specific volume of the standards and samples to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration and may range from 30 minutes to several hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals using a fluorescence plate reader with excitation and emission wavelengths suitable for the fluorophore-quencher pair of the substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Plot the standard curve of fluorescence intensity versus MMP concentration.
-
Determine the MMP activity in the experimental samples by interpolating their fluorescence readings from the standard curve.
-
Western Blot for MMP Expression
This protocol provides a general procedure for detecting MMPs by Western blot. Specific antibody dilutions and incubation times should be optimized.
Materials:
-
Samples (cell lysates, tissue homogenates)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the MMP of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Concepts: Workflows and Pathways
To better understand the relationship between MMP expression and activity, it is helpful to visualize the experimental workflows and the biological pathways that regulate these processes.
Experimental Workflow Comparison
The following diagram illustrates the distinct workflows of the this compound assay and Western blotting.
Caption: Workflow comparison of MMP activity and expression assays.
MMP-9 Signaling and Activation Pathway
The expression and activity of MMPs are tightly regulated at multiple levels, from gene transcription to post-translational activation and inhibition. The diagram below depicts a simplified signaling pathway leading to MMP-9 expression and the subsequent activation of the pro-enzyme.
Caption: Simplified MMP-9 expression and activation pathway.
Conclusion
The this compound assay and Western blotting are powerful tools for studying MMPs, each providing a distinct piece of the puzzle. While Western blotting reveals the abundance of MMP protein, the fluorogenic activity assay measures the functional consequence of that expression. For a comprehensive understanding of the role of MMPs in any biological system, a combinatorial approach is recommended. By correlating the data from both assays, researchers can elucidate the complex regulatory mechanisms governing MMP activity and gain deeper insights into their contributions to health and disease.
References
- 1. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of type IV collagenases (MMP-2 and MMP-9) in primary pulmonary carcinomas: a quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 6. biozyme-inc.com [biozyme-inc.com]
A Head-to-Head Comparison of Two Fluorogenic MMP Substrates: Dnp-PLGLWAr-NH2 and Mca-PLGL-Dpa-AR-NH2
For researchers, scientists, and drug development professionals, selecting the optimal tools for enzymatic assays is paramount for generating reliable and reproducible data. In the field of matrix metalloproteinase (MMP) research, fluorogenic peptide substrates are indispensable for quantifying enzyme activity. This guide provides a detailed comparison of two commonly used FRET-based MMP substrates: Dnp-PLGLWAr-NH2 and Mca-PLGL-Dpa-AR-NH2.
This comparison will delve into the specificity of each substrate, supported by available kinetic data. We will also provide a detailed experimental protocol for their use in MMP activity assays and visualize the underlying principles of their mechanism of action.
Overview of the Substrates
Both this compound and Mca-PLGL-Dpa-AR-NH2 are intramolecularly quenched fluorogenic substrates that rely on Fluorescence Resonance Energy Transfer (FRET). In their intact state, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage of the peptide backbone by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time to determine enzyme activity.
This compound utilizes a 2,4-dinitrophenyl (Dnp) group as the quencher and the intrinsic fluorescence of the tryptophan (Trp) residue as the fluorophore. It is recognized as a substrate for collagenases and gelatinases.[1]
Mca-PLGL-Dpa-AR-NH2 employs a more efficient FRET pair, with (7-methoxycoumarin-4-yl)acetyl (Mca) as the fluorophore and an N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) residue as the quencher. This substrate is known to be cleaved by a broad range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14.[2][3]
Quantitative Data Summary
To facilitate a direct comparison of the enzymatic specificity of these two substrates, the following table summarizes their kinetic parameters (kcat/Km) against various MMPs. It is important to note that direct kinetic data for this compound is limited in the readily available literature. Therefore, data for the structurally similar substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 , is presented as a proxy and should be interpreted with this consideration.[4] This similar substrate is also cleaved at the Gly-Leu bond.[4]
| Matrix Metalloproteinase (MMP) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 kcat/Km (M⁻¹s⁻¹) | Mca-PLGL-Dpa-AR-NH2 kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | 4,300[4] | 170,000[5] |
| MMP-2 (Gelatinase-A) | 2,100[4] | 630,000[6] |
| MMP-3 (Stromelysin-1) | 1,100[4] | 14,000[5] |
| MMP-7 (Matrilysin) | Data not available | 170,000[6] |
| MMP-8 (Collagenase-2) | Data not available | 1,100,000[5] |
| MMP-9 (Gelatinase-B) | Data not available | 450,000[5] |
| MMP-13 (Collagenase-3) | Data not available | 1,400,000[5] |
| MMP-14 (MT1-MMP) | Data not available | 200,000[5] |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature).
Based on the available data, Mca-PLGL-Dpa-AR-NH2 demonstrates significantly higher catalytic efficiency (kcat/Km) for a broader range of MMPs compared to the proxy for this compound. This suggests that Mca-PLGL-Dpa-AR-NH2 is a more sensitive substrate for detecting the activity of these particular MMPs.
Experimental Protocols
The following is a generalized protocol for a fluorometric MMP activity assay using either this compound or Mca-PLGL-Dpa-AR-NH2. This protocol should be optimized for specific experimental conditions.
Materials:
-
Purified active MMP enzyme
-
Fluorogenic substrate (this compound or Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Determine the precise concentration of the Dnp-containing substrate spectrophotometrically.[4]
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well plate.
-
Add the diluted enzyme solution to the appropriate wells.
-
For negative controls, add Assay Buffer instead of the enzyme solution.
-
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point is often near the Km value if known, or in the low micromolar range.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The enzyme activity can then be calculated based on a standard curve generated with a known concentration of the free fluorophore.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the FRET mechanism and the experimental workflow.
Caption: Mechanism of FRET-based fluorogenic MMP substrates.
Caption: General experimental workflow for MMP activity assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mca-PLGL-Dpa-AR-NH2 Fluorogenic MMP Substrate ES001: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shop.bachem.com [shop.bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
Dnp-PLGLWAr-NH2 vs. Gelatin Zymography: A Comparative Guide for MMP Activity Analysis
For researchers, scientists, and drug development professionals seeking to accurately measure matrix metalloproteinase (MMP) activity, the choice of assay is critical. This guide provides an objective comparison of the fluorogenic peptide substrate Dnp-PLGLWAr-NH2 and the classical gelatin zymography technique, supported by experimental data and detailed protocols to inform your selection.
The sensitive and accurate detection of MMPs, a family of zinc-dependent endopeptidases, is crucial for understanding their roles in physiological processes like tissue remodeling and in pathological conditions such as cancer metastasis and arthritis.[1] While both this compound-based assays and gelatin zymography are employed for this purpose, they operate on different principles and offer distinct advantages and limitations.
Principle of Detection
This compound , a FRET-based peptide substrate, offers a real-time, quantitative analysis of MMP activity. The peptide contains a fluorophore and a quencher group in close proximity. In its intact state, the quencher dampens the fluorescence of the fluorophore. Upon cleavage by an MMP at a specific recognition site within the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2] This continuous assay format allows for convenient kinetic evaluation of proteases.
Gelatin zymography , on the other hand, is an endpoint, semi-quantitative technique.[3] It involves the separation of proteins by size using SDS-PAGE on a gel co-polymerized with gelatin, the substrate for gelatinases like MMP-2 and MMP-9.[4] After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity and digest the gelatin. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a stained background.[5] This method allows for the identification of MMPs based on their molecular weight and can distinguish between the latent (pro-MMP) and active forms.[4]
Performance Comparison
The choice between a this compound based assay and gelatin zymography often depends on the specific requirements of the experiment, such as the need for high-throughput screening, kinetic data, or the analysis of complex biological samples. Studies have shown a good correlation between the results obtained from both methods, indicating their validity in measuring MMP activity.
| Feature | This compound Assay | Gelatin Zymography |
| Principle | FRET-based fluorogenic peptide cleavage | In-gel substrate degradation |
| Quantification | Quantitative (real-time kinetics) | Semi-quantitative (endpoint)[3] |
| Sensitivity | High, with a reported limit of detection for a similar MMP-9 assay as low as 0.25 ng/mL.[6] | High, capable of detecting picogram levels of MMPs. |
| Specificity | Dependent on the peptide sequence; can be designed for specific MMPs. | Primarily for gelatinases (MMP-2, MMP-9); other MMPs may show weak activity.[1] |
| Throughput | High-throughput compatible (microplate format) | Low to medium throughput |
| Time to Result | Rapid (minutes to hours) | Lengthy (typically >24 hours)[7] |
| Information Provided | Enzymatic activity rate | Molecular weight, presence of pro- and active forms.[4] |
| Major Advantage | Real-time kinetic data, high throughput | Visual identification by molecular weight, no specialized equipment beyond electrophoresis and imaging systems. |
| Major Limitation | Does not provide molecular weight information | Semi-quantitative, susceptible to variations in staining and destaining. |
Experimental Protocols
This compound Fluorometric Assay Protocol
This protocol provides a general guideline for measuring MMP activity using a this compound substrate.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35)
-
Active MMP enzyme standard
-
Samples containing MMPs (e.g., cell culture supernatant, tissue homogenates)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~340 nm and emission at ~440 nm
Procedure:
-
Prepare the substrate solution: Dissolve this compound in DMSO to make a stock solution. Dilute the stock solution to the desired working concentration in Assay Buffer.
-
Prepare standards and samples: Prepare a standard curve using a known concentration of active MMP enzyme. Dilute your samples to fall within the range of the standard curve.
-
Set up the reaction: Add 50 µL of the diluted standards and samples to the wells of the 96-well plate.
-
Initiate the reaction: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 60 minutes) at 37°C.
-
Data analysis: Calculate the rate of substrate cleavage (V₀) from the linear portion of the fluorescence versus time plot. Determine the MMP activity in your samples by comparing their rates to the standard curve.
Gelatin Zymography Protocol
This protocol outlines the key steps for performing gelatin zymography.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for separating and stacking gels)
-
Gelatin solution (e.g., 10 mg/mL)
-
Ammonium persulfate (APS) and TEMED
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol:acetic acid:water mixture)
Procedure:
-
Prepare the gelatin-containing polyacrylamide gel: Mix the separating gel components, including the gelatin solution, and pour the gel. Once polymerized, pour the stacking gel.
-
Prepare and load samples: Mix samples with non-reducing sample buffer and load onto the gel. Include a molecular weight marker and a positive control (e.g., conditioned media from HT1080 cells).[4]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in the developing buffer overnight at 37°C to allow for gelatin digestion.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.
-
Analysis: Image the gel and perform densitometric analysis of the bands to semi-quantify the MMP activity.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and a representative signaling pathway for MMP activation.
Conclusion
The use of the fluorogenic substrate This compound offers significant advantages in terms of quantification, high-throughput capability, and the ability to perform real-time kinetic analysis of MMP activity. This makes it an ideal choice for applications such as screening for MMP inhibitors and detailed enzymatic characterization.
Gelatin zymography , while being semi-quantitative and more time-consuming, remains a valuable and widely used technique due to its high sensitivity, low cost, and its unique ability to provide information on the molecular weight of the active MMPs , allowing for the simultaneous detection and differentiation of various gelatinases and their pro-forms in complex biological samples.[3]
Ultimately, the selection between these two powerful techniques will be guided by the specific research question, available resources, and the desired level of quantitative detail. For many research endeavors, a combination of both approaches may provide the most comprehensive understanding of MMP activity.
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of functional matrix metalloproteinases by zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual mode fluorometric and colorimetric detection of matrix metalloproteinase MMP-9 as a cancer biomarker based on AuNPs@gelatin/AuNCs nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MMP Inhibitor Potency: A Comparative Guide to Dnp-PLGLWAr-NH2 and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate determination of Matrix Metalloproteinase (MMP) inhibitor potency is a critical step in the discovery and development of novel therapeutics for a range of diseases, including cancer, arthritis, and cardiovascular disorders. This guide provides an objective comparison of the widely used fluorogenic substrate, Dnp-PLGLWAr-NH2, with alternative methods for validating MMP inhibitor efficacy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to MMPs and a Fluorogenic Substrate
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, making them attractive therapeutic targets.
The validation of MMP inhibitor potency is paramount. A common method for this is the use of fluorogenic peptide substrates that mimic the MMP cleavage site in native substrates like collagen. This compound is a synthetic substrate designed for the continuous assay of MMP activity. It incorporates a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
Comparative Analysis of MMP Inhibition Assays
The selection of an appropriate assay for determining MMP inhibitor potency depends on various factors, including the specific MMP target, the required throughput, and the nature of the inhibitor. Below is a comparison of the this compound based assay with other common techniques.
| Assay Method | Principle | Advantages | Disadvantages | Typical Throughput |
| This compound (FRET Assay) | Enzymatic cleavage of a synthetic peptide substrate releases a fluorophore from a quencher, resulting in a detectable fluorescent signal. | Real-time kinetic data, high sensitivity, suitable for high-throughput screening, quantitative. | Can be subject to interference from colored or fluorescent compounds, substrate may not be specific for a single MMP. | High |
| Gelatin Zymography | Separation of proteins by electrophoresis in a gel containing gelatin. Active MMPs digest the gelatin, leaving clear bands upon staining. | Can detect different MMPs based on molecular weight, provides information on both pro- and active forms of the enzyme. | Semi-quantitative, lower throughput, not suitable for real-time kinetics. | Low to Medium |
| Immunoassays (ELISA) | Utilizes antibodies to detect and quantify specific MMPs. Can measure total MMP protein levels or capture active enzymes. | High specificity for the target MMP, can be highly sensitive, quantitative. | Measures protein presence, not necessarily activity; may not distinguish between active and inactive forms unless specific antibodies are used. | Medium to High |
| Activity-Based Probes (ABPs) | Covalent modification of the active site of MMPs with a tagged probe, allowing for detection and quantification of active enzyme. | Directly measures active enzyme, can be used in complex biological samples, high specificity. | Probes may not be available for all MMPs, can be technically challenging. | Medium |
Experimental Protocols
MMP Inhibition Assay using this compound
This protocol provides a general framework for determining the IC50 value of an MMP inhibitor using a fluorogenic substrate like this compound.
Materials:
-
Active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound substrate
-
Test inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the wells of the microplate, add the active MMP enzyme diluted in Assay Buffer.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
To initiate the reaction, add the this compound substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for a tryptophan-based substrate, Ex=280 nm, Em=360 nm).
-
Record the fluorescence intensity over time to determine the initial reaction velocity (V₀).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Gelatin Zymography
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Sample loading buffer (non-reducing)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., cell lysates, conditioned media) in non-reducing sample loading buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the Incubation Buffer at 37°C for 12-24 hours to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.
-
The intensity of the clear bands can be quantified using densitometry to estimate the relative amount of active MMP.
Visualizing the Workflow and Principles
Caption: Experimental workflow for MMP inhibitor potency determination using a FRET-based assay.
Caption: Principle of FRET-based MMP activity detection.
Safety Operating Guide
Essential Safety and Disposal Procedures for Dnp-PLGLWAr-NH2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Dnp-PLGLWAr-NH2, a synthetic collagenase/gelatinase substrate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of its constituent 2,4-dinitrophenyl (Dnp) group and general best practices for laboratory chemical waste management.
Chemical and Physical Properties
| Property | Data for 2,4-Dinitrophenol (a related Dnp-containing compound) |
| Appearance | Solid yellow crystals[1][2] |
| Hazards | Explosive when dry, flammable, toxic if swallowed or absorbed through the skin[1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents, alkalis, ammonia, and heavy metals[1][3] |
| Decomposition Products | Toxic fumes, including nitrogen oxides and carbon monoxide, are produced during combustion[3][4] |
Experimental Protocols: Safe Disposal Workflow
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle this compound in a chemical fume hood to avoid inhalation of any dust or aerosols.
- Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
- Solid Waste:
- Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name, the words "Hazardous Waste," and the primary hazard warnings (e.g., "Toxic," "Flammable Solid").
- Any materials contaminated with the peptide, such as pipette tips, weighing paper, and gloves, should also be disposed of in this container[5].
- Liquid Waste:
- If this compound is in solution, collect the liquid waste in a separate, compatible hazardous waste container.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
- Never dispose of this compound solutions down the drain[5].
3. Container Management:
- Ensure that waste containers are kept tightly closed when not in use.
- Store waste containers in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.
4. Consultation with Environmental Health and Safety (EHS):
- Before initiating disposal procedures, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
- The EHS office will arrange for the pickup and final disposal of the hazardous waste by a certified waste disposal company[5].
5. Emergency Procedures:
- Spill: In the event of a spill, evacuate the immediate area and prevent the spread of the material. Do not attempt to clean up a large spill without proper training and equipment. Notify your EHS office immediately. For small spills, carefully collect the material with absorbent pads and place it in the hazardous waste container.
- Exposure:
- Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
- Eye Contact: Flush with water for at least 15 minutes.
- Inhalation: Move to fresh air.
- In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Safe Disposal Workflow for this compound.
References
- 1. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
Personal protective equipment for handling Dnp-PLGLWAr-NH2
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dnp-PLGLWAr-NH2, a synthetic collagenase/gelatinase substrate.[1] While specific safety data for this compound is not extensively published, the following recommendations are based on guidelines for similar peptide substrates and general laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses/Goggles | Minimum requirement.[2] Should be worn at all times. Goggles are required for protection against liquid splashes.[2] |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a significant splash hazard.[2] | |
| Hand | Nitrile Gloves | Provide good general chemical resistance for incidental contact.[3][4] Gloves should be changed immediately if contaminated.[2][4] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | Fume Hood | Recommended to be used in a chemical fume hood to avoid inhalation.[7] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Safe Handling Practices: Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[7]
First Aid Measures:
In the event of exposure, follow these first-aid guidelines. A safety data sheet for a similar compound suggests that no special measures are required, but it is always best to exercise caution.[8]
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
After Skin Contact: Wash the affected area immediately with plenty of soap and water.[7]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes.[7]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[7]
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid generating dust. For liquid spills, absorb with an inert material.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[8]
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
